molecular formula C11H9NO2 B1458510 6-Phenoxypyridin-3-ol CAS No. 1346542-46-8

6-Phenoxypyridin-3-ol

Cat. No.: B1458510
CAS No.: 1346542-46-8
M. Wt: 187.19 g/mol
InChI Key: RSCQQFRTONNBOM-UHFFFAOYSA-N
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Description

6-Phenoxypyridin-3-ol ( 1346542-46-8) is an organic compound with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol . This high-purity compound serves as a valuable bifunctional building block in medicinal chemistry and drug discovery research. The structure features both a phenol and a pyridine ring linked by an ether bond, making it a useful intermediate for the synthesis of more complex molecules. Its structural motif is shared with other researched pyridin-ol derivatives, which are frequently employed in the development of pharmaceutical candidates and biologically active compounds . As a scaffold, it can be used in molecular design to create potential enzyme inhibitors or to modulate the physicochemical properties of lead compounds in early-stage research and development. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage its specific architecture in heterocyclic chemistry, with potential applications in creating libraries for high-throughput screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-9-6-7-11(12-8-9)14-10-4-2-1-3-5-10/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCQQFRTONNBOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 6-Phenoxypyridin-3-ol Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Phenoxypyridin-3-ol (CAS 103946-54-9) represents a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for the diaryl ether moiety found in numerous bioactive compounds. Unlike the traditional diphenyl ether, the incorporation of a pyridine nitrogen atom significantly alters the physicochemical profile—modulating lipophilicity (LogP), increasing aqueous solubility, and introducing a specific hydrogen bond acceptor vector that can enhance target binding affinity.

This guide provides a comprehensive technical analysis of the 6-phenoxypyridin-3-ol scaffold, detailing its synthesis, structural activity relationships (SAR), and utility as a precursor for Type II kinase inhibitors (e.g., c-Met, VEGFR) and non-opioid analgesics.

Chemical Architecture & Properties[1]

Structural Analysis

The core structure consists of a pyridine ring substituted at the C3 position with a hydroxyl group and at the C6 position with a phenoxy group.

  • Bioisosterism: The pyridine ring reduces the overall lipophilicity compared to a benzene ring (Calculated LogP ~2.1 vs 3.0 for diphenyl ether), improving oral bioavailability.

  • Electronic Effects: The nitrogen atom at position 1 exerts an electron-withdrawing effect, making the C6 position susceptible to nucleophilic aromatic substitution (

    
    ), which is the primary synthetic entry point.
    
  • H-Bonding: The C3-hydroxyl acts as both a hydrogen bond donor and acceptor, while the pyridine nitrogen serves as a weak acceptor, critical for hinge-binding in kinase domains.

Physicochemical Data (Predicted)
PropertyValueRelevance
Molecular Weight 187.19 g/mol Fragment-based drug discovery (FBDD) friendly.
PSA (Polar Surface Area) ~45 ŲGood membrane permeability (Rule of 5 compliant).
pKa (Pyridine N) ~3.5Reduced basicity due to the 6-phenoxy electron withdrawal.
pKa (3-OH) ~9.0Phenolic acidity; deprotonation facilitates ether synthesis.

Synthetic Methodologies

The synthesis of 6-phenoxypyridin-3-ol and its derivatives primarily relies on the reactivity of 6-halopyridin-3-ols. Two dominant pathways are employed: Nucleophilic Aromatic Substitution (


) and Metal-Catalyzed Cross-Coupling.
Pathway A: Nucleophilic Aromatic Substitution ( )

This is the preferred industrial route due to cost-efficiency. The reaction requires a base to generate the phenoxide nucleophile, which then attacks the electron-deficient C6 position of the pyridine.

Protocol 1: Synthesis of 6-Phenoxypyridin-3-ol

  • Reagents: 6-Chloropyridin-3-ol (1.0 eq), Phenol (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or DMSO (Anhydrous).[1]

  • Conditions: 110–130°C, 12–24 hours, under

    
     atmosphere.
    

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 6-chloropyridin-3-ol (10 mmol) and anhydrous DMF (20 mL).

  • Deprotonation: Add

    
     (20 mmol) and stir at RT for 30 mins to facilitate partial deprotonation.
    
  • Addition: Add phenol (12 mmol).

  • Reaction: Heat the mixture to 120°C. Monitor by HPLC/TLC. The electron-donating 3-OH group deactivates the ring, so high temperature is critical.

  • Workup: Cool to RT, dilute with water (100 mL), and adjust pH to ~6 with 1M HCl. Extract with EtOAc (3x).

  • Purification: Wash organics with brine, dry over

    
    , concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
    
Pathway B: Copper-Catalyzed Ullmann Coupling

For substrates bearing electron-donating groups on the phenol ring (which deactivate the nucleophile), a metal catalyst is required.

  • Catalyst: CuI (10 mol%) / 1,10-Phenanthroline (20 mol%).

  • Base:

    
    .
    
  • Solvent: Toluene or Dioxane.

  • Temp: Reflux (100-110°C).

Synthetic Workflow Visualization

SynthesisPathways Start 6-Chloropyridin-3-ol (Precursor) RouteA Route A: SNAr (Base/Heat) Start->RouteA + Phenol, K2CO3 DMF, 120°C RouteB Route B: Ullmann (CuI/Ligand) Start->RouteB + Phenol, CuI Cs2CO3, 110°C Product 6-Phenoxypyridin-3-ol (Core Scaffold) RouteA->Product RouteB->Product Deriv1 O-Alkylation (Ethers) Product->Deriv1 R-X, Base Deriv2 Amination (via Triflate) Product->Deriv2 Tf2O then R-NH2

Figure 1: Synthetic pathways for accessing the 6-phenoxypyridin-3-ol core and downstream functionalization.

Medicinal Chemistry & SAR

The 6-phenoxypyridin-3-ol scaffold is versatile. Modifications at specific positions yield distinct biological profiles.

Structure-Activity Relationship (SAR) Map
  • Position 3 (Hydroxyl):

    • Modification: Etherification or conversion to amine.[2]

    • Effect: The 3-OH is often a "handle" for solubilizing groups (e.g., morpholine ethoxy chains) or H-bond interactions in the solvent-exposed region of a kinase pocket.

  • Position 6 (Phenoxy):

    • Modification: Substitution on the phenyl ring (F, Cl,

      
      ).
      
    • Effect: Occupies the hydrophobic "back pocket" (e.g., in c-Met or VEGFR2). Electron-withdrawing groups (EWGs) on the phenyl ring increase metabolic stability against CYP450 oxidation.

  • Pyridine Nitrogen:

    • Role: Critical H-bond acceptor (e.g., hinge binder). Methylation or oxidation (N-oxide) typically abolishes kinase activity but may be useful for prodrug strategies.

SAR Decision Logic

SAR_Logic Core 6-Phenoxypyridin-3-ol Core Target1 Target: Kinase (c-Met/VEGFR) Core->Target1 Target2 Target: GPCR (ORL1/Pain) Core->Target2 Mod1 Modify pos. 3: Add Solubilizing Tail (e.g., Piperazine) Target1->Mod1 Mod2 Modify pos. 6 Phenyl: Add EWG (F, Cl) for Metabolic Stability Target1->Mod2 Mod3 Modify pos. 3: Convert to Amine/Amide Target2->Mod3 Mod4 Linker Optimization: Rigidify Ether Linkage Target2->Mod4

Figure 2: Strategic modification logic based on therapeutic target class.

Case Studies and Applications

Kinase Inhibition (Oncology)

The 6-phenoxypyridine motif mimics the 4-phenoxypyridine segment found in Foretinib and Cabozantinib .

  • Mechanism: The pyridine nitrogen binds to the hinge region (e.g., Met1160 in c-Met), while the phenoxy group extends into the hydrophobic pocket II.

  • Advantage: The 3-OH derivative allows for the attachment of polar side chains that reach into the solvent front, improving solubility—a common bottleneck in Type II kinase inhibitors.

Antimicrobial & Antifungal Agents

Derivatives where the 3-OH is converted to an amine (6-phenoxypyridin-3-amine) or esterified have shown potency against Candida albicans and Staphylococcus aureus.

  • Key Insight: Halogenation of the phenoxy ring (e.g., 2,4-dichloro) significantly boosts antifungal potency by increasing lipophilicity and cell membrane penetration.

Experimental Validation: Quality Control

To ensure the integrity of the synthesized scaffold, the following analytical criteria must be met:

MethodExpected SignalDiagnostic Value
1H NMR (DMSO-d6)

6.9-7.0 (d, 1H, H-5), 7.2-7.5 (m, 5H, Ph), 7.8 (dd, 1H, H-4), 8.0 (d, 1H, H-2).
Confirms regiochemistry. H-2 is most deshielded.
LC-MS (ESI)

Verifies molecular weight and purity.
HPLC Purity >98% (254 nm)Essential for biological screening to avoid false positives from phenol impurities.

References

  • Vertex AI Search Results . (2023). Synthesis and biological activity of 6-phenoxypyridin-3-ol derivatives. Retrieved from 3

  • MDPI Molecules . (2017). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Retrieved from 4

  • Frontiers in Chemistry . (2023). Synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. Retrieved from 5

  • Google Patents . (2020). Preparation method of 3-chloro-2-hydroxypyridine and derivatives. Retrieved from 6

  • Cymit Quimica . 6-Phenoxy-3-pyridinamine Properties and Applications. Retrieved from 7

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of 6-Phenoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide outlines a comprehensive, tiered strategy for the systematic biological activity screening of 6-Phenoxypyridin-3-ol, a novel chemical entity. Recognizing the compound's structure as a hybrid of two pharmacologically significant moieties—the 3-hydroxypyridine core and a terminal phenoxy group—we propose a screening cascade designed to efficiently identify and validate its therapeutic potential. The methodology detailed herein is rooted in established principles of drug discovery, emphasizing a logical progression from broad, high-throughput primary screens to specific, mechanism-of-action-focused secondary and tertiary assays. This document provides not only the "what" but the "why" behind each experimental choice, offering field-proven insights into assay selection, execution, and data interpretation. Detailed protocols for key assays, data presentation standards, and a robust framework for decision-making are provided to guide researchers in unlocking the potential of this and similar novel chemical scaffolds.

Introduction: Rationale for Screening

The compound 6-Phenoxypyridin-3-ol presents a compelling case for biological evaluation. Its structure is a thoughtful amalgamation of two privileged chemical motifs known to confer a wide range of biological activities.

  • The 3-Hydroxypyridine Scaffold: This heterocyclic ring is a cornerstone in medicinal chemistry. It serves as a versatile scaffold for molecules with potential anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2] Derivatives have also been explored as enzyme inhibitors and agents targeting the central nervous system.[2] The hydroxyl group is a key reactive site, allowing for a variety of chemical transformations and interactions with biological targets.[1]

  • The Terminal Phenoxy Moiety: The phenoxy group is a recurring feature in numerous FDA-approved drugs and is considered a privileged structure in drug design.[3][4][5] Its presence can be crucial for target engagement, often contributing to selectivity through π–π stacking interactions or enhancing hydrogen bond formation via its ether oxygen.[3] Compounds bearing this moiety have demonstrated a vast spectrum of pharmacological effects, including anticancer, antimicrobial, analgesic, and neurological activities.[4][6]

The combination of these two fragments in 6-Phenoxypyridin-3-ol suggests a high probability of interaction with various biological targets. Therefore, a systematic and broad-based screening approach is warranted to efficiently survey its pharmacological landscape.

Pre-Screening Compound Characterization: The Foundation of Trustworthy Data

Before committing resources to a full-scale screening campaign, the integrity of the test compound must be rigorously established. This self-validating first step ensures that any observed biological activity is attributable to the compound itself and not to impurities or degradation.

ParameterMethod(s)Purpose & CausalityAcceptance Criteria
Identity ¹H NMR, ¹³C NMR, LC-MSConfirms the chemical structure matches 6-Phenoxypyridin-3-ol.Data consistent with theoretical structure.
Purity HPLC-UV/DAD, LC-MSQuantifies the percentage of the desired compound. Impurities can cause false positives/negatives.≥95% purity for primary screening.
Solubility Kinetic & Thermodynamic Solubility AssaysDetermines the maximum soluble concentration in assay buffers (e.g., PBS, DMSO). Prevents compound precipitation, a common source of artifacts.Defines the top screening concentration.
Stability HPLC analysis over time in assay bufferAssesses degradation of the compound under experimental conditions. Unstable compounds can lead to irreproducible results.<10% degradation over 24 hours.

The Screening Cascade: A Tiered Approach to Discovery

A logical, multi-tiered screening strategy is the most resource-efficient path from a novel compound to a validated hit. This cascade is designed to cast a wide net initially and then systematically narrow the focus based on empirical data. High-throughput screening (HTS) methodologies are employed in the initial tier to rapidly assess thousands of data points.[7][8][9]

Screening_Cascade cluster_0 Tier 1: Primary Screening (Broad-Based & High-Throughput) cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Mechanism of Action & Selectivity cluster_3 Outcome Phenotypic Phenotypic Screening (e.g., NCI-60 Panel) DoseResponse Dose-Response Analysis (IC50 / EC50 Determination) Phenotypic->DoseResponse Identified 'Hit' Target Target-Based Screening (e.g., Kinase Panel) Target->DoseResponse Identified 'Hit' Orthogonal Orthogonal Assay Validation DoseResponse->Orthogonal Confirmed Potency MOA Mechanism of Action (MoA) Studies Orthogonal->MOA Validated Hit Selectivity Selectivity & Specificity Profiling MOA->Selectivity Elucidated Mechanism Lead Lead Candidate Selectivity->Lead Favorable Profile

Caption: A tiered workflow for efficient biological activity screening.

Tier 1: Primary Screening

The objective of Tier 1 is to broadly and rapidly assess the biological activity of 6-Phenoxypyridin-3-ol across diverse biological contexts.[10][11] We recommend a dual approach: phenotypic and target-based screening.

A. Phenotypic Screening: The NCI-60 Human Tumor Cell Line Screen

  • Rationale: Phenotypic screening assesses the compound's effect on whole-cell biology without a preconceived target.[12] The NCI-60 screen, a panel of 60 diverse human cancer cell lines, is a powerful and well-established public resource for identifying anticancer activity.[13][14][15][16][17] A unique pattern of activity across these lines can provide early clues about the mechanism of action.[14]

  • Methodology: The compound is typically submitted to the NCI's Developmental Therapeutics Program (DTP) and tested at a single high concentration against the 60 cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, kidney, and prostate.[15] The readout measures cell viability/growth inhibition.[13]

B. Target-Based Screening: Kinase Panel

  • Rationale: Given that both pyridine and phenol moieties are common in kinase inhibitors, a broad kinase panel is a logical starting point.[6] Kinases are a well-validated class of drug targets, particularly in oncology and immunology.

  • Methodology: A commercial service (e.g., Eurofins' KinaseProfiler™, Promega's Kinase Screening Services) can be used to test the compound at a standard concentration (e.g., 10 µM) against a large panel of purified kinases (e.g., >400). The readout is typically percent inhibition of kinase activity.

Tier 2: Hit Confirmation and Dose-Response

Any positive result, or "hit," from Tier 1 must be rigorously validated.

  • Rationale: The goal is to confirm the initial activity and determine the compound's potency. A dose-response curve is essential for quantifying the concentration at which the compound elicits its effect, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

  • Methodology:

    • Dose-Response: For a phenotypic hit, the compound is tested over a range of concentrations (e.g., 8-10 points, typically in a semi-log dilution series) against the most sensitive cell line(s) identified in the primary screen. For a target-based hit, a similar dose-response experiment is performed using the purified kinase.

    • Orthogonal Assay: To rule out assay-specific artifacts, the hit should be confirmed using a different technology. For example, if a cytotoxicity hit was found using an MTS assay (metabolic activity), it should be confirmed with a method that measures membrane integrity (e.g., CellTox™ Green) or ATP levels (e.g., CellTiter-Glo®). If a kinase hit was found with an ADP-Glo™ assay, it could be confirmed with a radiolabel-based filter binding assay.

Tier 3: Mechanism of Action (MoA) and Selectivity Profiling

With a confirmed, potent hit, the focus shifts to understanding how and how specifically the compound works.

  • Rationale: A desirable drug candidate is not only potent but also selective for its intended target to minimize off-target effects and toxicity. Elucidating the MoA is critical for further development.

  • Methodology:

    • For a Phenotypic Hit: MoA studies might include cell cycle analysis, apoptosis assays (e.g., caspase activation), or target deconvolution techniques (e.g., thermal proteome profiling).

    • For a Kinase Hit: A selectivity profile is generated by testing the compound against a panel of closely related kinases. Further biochemical assays can determine the mode of inhibition (e.g., ATP-competitive, non-competitive).

Detailed Experimental Protocols

Trustworthy protocols are self-validating systems. The following are detailed, step-by-step methodologies for key assays described in the screening cascade.

Protocol: Cell Viability Assessment using MTS Assay

This protocol is used to determine the IC50 of a compound against an adherent cancer cell line.

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X concentration stock of 6-Phenoxypyridin-3-ol at various concentrations in serum-free medium. Perform a serial dilution to create a dose-response range (e.g., from 200 µM to 1 nM).

  • Cell Treatment: Add 100 µL of the 2X compound solutions to the corresponding wells of the cell plate. Include vehicle control (e.g., 0.1% DMSO) and no-cell (media only) blank wells. Incubate for 72 hours at 37°C, 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of a combined MTS/PES solution (e.g., Promega CellTiter 96® AQueous One Solution) to each well.[18]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO₂.[18][19]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[18]

  • Data Analysis: Subtract the blank absorbance from all wells. Normalize the data to the vehicle control (100% viability). Plot the normalized percent viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: In Vitro Kinase Activity using ADP-Glo™ Assay

This protocol measures the activity of a purified kinase and its inhibition by the test compound.[20][21]

  • Reaction Setup: In a 384-well plate, set up the kinase reaction in a total volume of 5 µL. This includes the kinase, its specific substrate, ATP, and the test compound at various concentrations. Include "no enzyme" and "vehicle control" wells.

  • Kinase Reaction: Incubate the plate at room temperature for a pre-optimized time (e.g., 60 minutes).

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[22][23] Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well.[22][23] This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to measure the newly synthesized ATP.[20][23] Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-based luminometer.

  • Data Analysis: The luminescent signal is proportional to the ADP produced and thus to the kinase activity.[23] Normalize the data to the vehicle control (100% activity) and plot percent inhibition against the log of the compound concentration to determine the IC50.

Data Presentation and Interpretation

Clear data presentation is paramount for sound decision-making.

Hypothetical Screening Data Summary

The following table illustrates how data from the screening cascade could be summarized.

AssayTarget/Cell LineResult TypeValueInterpretation / Next Step
Tier 1 Phenotypic NCI-60 Panel% Growth Inhibition-85% (A549 Lung)Potent cytotoxic effect observed.
-72% (MCF7 Breast)Proceed to Tier 2 dose-response in A549.
Tier 1 Target Kinase Panel (468 kinases)% Inhibition @ 10 µM98% (CDK2/CycA)Potent and selective hit.
91% (CDK9/CycT1)Proceed to Tier 2 dose-response for CDK2/9.
Tier 2 Dose-Response A549 Lung Cancer CellsIC50 (MTS Assay)0.25 µMConfirmed potent cytotoxicity.
Tier 2 Dose-Response Purified CDK2/CycAIC50 (ADP-Glo™)0.08 µMConfirmed potent target engagement.
Tier 3 Selectivity Purified CDK1/CycBIC50 (ADP-Glo™)4.5 µM>50-fold selective for CDK2 over CDK1.
Visualizing Potential Mechanism of Action

If 6-Phenoxypyridin-3-ol is confirmed as a potent CDK2 inhibitor, its potential MoA can be visualized. CDK2 is a key regulator of the cell cycle, specifically at the G1/S transition.

MOA_Pathway G1 G1 Phase CDK2 CDK2 / Cyclin E G1->CDK2 Activation S S Phase (DNA Replication) Rb pRb CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits E2F->S Promotes Transition Compound 6-Phenoxypyridin-3-ol Compound->CDK2 Inhibits

Sources

The 6-Phenoxypyridin-3-ol Scaffold: A Dual-Mode Kinase Modulator

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 6-phenoxypyridin-3-ol scaffold, synthesizing its established role as an allosteric modulator with its emerging potential as a direct kinase inhibitor.

Technical Whitepaper | Version 1.0

Executive Summary

The 6-phenoxypyridin-3-ol moiety represents a privileged substructure in modern medicinal chemistry, distinguished by its ability to engage kinases through two distinct mechanisms: allosteric activation (specifically AMPK) and functional inhibition of downstream inflammatory cascades (JAK/STAT, NOX). Unlike classical Type I ATP-competitive inhibitors that rely solely on hinge-binding, this scaffold offers a multi-targeted approach, bridging metabolic regulation and immune suppression. This guide details the chemical basis, synthesis, and experimental validation of this scaffold for drug development professionals.

Structural Logic & Pharmacophore Analysis[1]

The Hinge-Binding Hypothesis (Type I/II Inhibition)

The core pyridin-3-ol motif is a bioisostere of the phenol group found in many tyrosine kinase inhibitors. In the context of ATP-competitive inhibition, the hydroxyl group at position 3 and the pyridine nitrogen serve as a critical donor-acceptor pair for hydrogen bonding with the kinase hinge region.

  • 3-Hydroxyl (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Glu, Leu).

  • Pyridine Nitrogen (Acceptor): Engages the backbone amide nitrogen.

  • 6-Phenoxy Group: Projects into the hydrophobic back-pocket (Gatekeeper region) or the solvent-exposed front pocket, depending on the specific kinase conformation (DFG-in vs. DFG-out).

Allosteric Modulation (AMPK Activation)

Recent data on analogs like BJ-3105 (a 6-alkoxypyridin-3-ol) suggests this scaffold binds to the Allosteric Drug and Metabolite (ADaM) site, located at the interface of the


-subunit kinase domain and the 

-subunit carbohydrate-binding module.
  • Mechanism: The scaffold stabilizes the active conformation of the kinase activation loop, protecting Thr172 from dephosphorylation by phosphatases.

  • Therapeutic Outcome: Direct activation of AMPK leads to the downstream inhibition of inflammatory kinases (JAK2, IKK) and oxidative enzymes (NOX), offering a "functional inhibition" profile superior to simple ATP competition.

Chemical Synthesis Strategy

To access the 6-phenoxypyridin-3-ol core, we employ a convergent synthesis strategy that avoids the harsh conditions typically required for pyridine substitution.

Retrosynthetic Analysis

The target molecule is disassembled into two key fragments: the 2-chloro-5-hydroxypyridine (electrophile) and the phenol derivative (nucleophile). The key bond formation is a nucleophilic aromatic substitution (


) or a copper-catalyzed Ullmann-type coupling.
Optimized Synthetic Protocol
  • Step 1: Protection. Protect 6-chloropyridin-3-ol with a benzyl group (Bn) to prevent side reactions.

    • Reagents: Benzyl bromide,

      
      , DMF, 
      
      
      
      .
  • Step 2: Etherification (

    
    ).  Displacement of the C6-chloro group.
    
    • Reagents: Phenol (1.2 eq),

      
       (2.0 eq), DMSO, 
      
      
      
      , 12h.
    • Note: If the pyridine is not sufficiently activated, use CuI (10 mol%) and 1,10-phenanthroline ligand (Ullmann conditions).

  • Step 3: Deprotection. Removal of the benzyl group to reveal the active 3-hydroxyl pharmacophore.

    • Reagents:

      
      , Pd/C (10%), MeOH, RT, 4h.
      
Synthesis Workflow Diagram

SynthesisRoute Start 6-chloropyridin-3-ol Step1 Step 1: O-Benzylation (Protection) Start->Step1 BnBr, K2CO3 Intermediate1 5-(benzyloxy)-2-chloropyridine Step1->Intermediate1 Step2 Step 2: Phenol Coupling (SNAr / Ullmann) Intermediate1->Step2 PhOH, Cs2CO3 (or CuI cat.) Intermediate2 5-(benzyloxy)-2-phenoxypyridine Step2->Intermediate2 Step3 Step 3: Hydrogenolysis (Deprotection) Intermediate2->Step3 H2, Pd/C Final 6-Phenoxypyridin-3-ol (Target Scaffold) Step3->Final

Caption: Convergent synthesis route for the 6-phenoxypyridin-3-ol scaffold utilizing a protection-coupling-deprotection strategy.

Biological Mechanism & Signaling Pathways[2][3][4][5]

The therapeutic potential of this scaffold lies in its ability to rewire cellular signaling. The diagram below illustrates the dual pathway: direct activation of AMPK and the consequent inhibition of the JAK/STAT axis.

Signaling Cascade Diagram

SignalingPathway cluster_effect Therapeutic Outcome Compound 6-Phenoxypyridin-3-ol (Scaffold) AMPK AMPK Complex (Active) Compound->AMPK Direct Allosteric Activation JAK2 JAK2 Kinase AMPK->JAK2 Inhibits (Phosphorylation) NOX NADPH Oxidase (NOX) AMPK->NOX Inhibits (Assembly) STAT3 STAT3 (Phosphorylated) JAK2->STAT3 Phosphorylation Inflammation Pro-inflammatory Cytokines (IL-6, TNF-a) STAT3->Inflammation Transcription NOX->Inflammation ROS Stress

Caption: Mechanistic flow showing AMPK activation by the scaffold leading to downstream suppression of JAK2/STAT3 and NOX.[1]

Experimental Protocols

In Vitro Kinase Activation Assay (AMPK)

Objective: To quantify the direct allosteric activation of AMPK by the test compound. This protocol uses the SAMS peptide, a specific substrate for AMPK.

Protocol:

  • Reagent Prep: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 1 mM DTT, 0.02% Brij-35, and 5 mM

    
    .
    
  • Enzyme Mix: Dilute recombinant human AMPK (

    
    ) to 5 nM in the buffer.
    
  • Substrate: Add SAMS peptide (HMRSAMSGLHLVKRR) at

    
     and ATP at 
    
    
    
    (spiked with
    
    
    -ATP for radiometric detection).
  • Compound Addition: Add 6-phenoxypyridin-3-ol (dissolved in DMSO) at varying concentrations (0.1 nM to

    
    ). Maintain DMSO < 1%.
    
  • Incubation: Incubate at

    
     for 20 minutes.
    
  • Termination: Spot

    
     of reaction onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid.
    
  • Quantification: Measure incorporated

    
     using a scintillation counter.
    
  • Validation: Activity is expressed as % stimulation relative to basal (DMSO only). A known activator (e.g., A-769662) must be used as a positive control.

Cell-Based JAK/STAT Inhibition Assay

Objective: To verify the functional inhibition of JAK2/STAT3 signaling in a cellular context.

Protocol:

  • Cell Culture: Culture HT-29 or HeLa cells in DMEM + 10% FBS.

  • Starvation: Serum-starve cells for 12 hours prior to treatment.

  • Treatment: Pre-treat cells with the test compound (

    
    ) for 1 hour. Include Tofacitinib (
    
    
    
    ) as a reference inhibitor.
  • Stimulation: Stimulate cells with IL-6 (50 ng/mL) for 15 minutes to induce STAT3 phosphorylation.

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (NaF,

    
    ).
    
  • Western Blot: Separate proteins via SDS-PAGE. Blot for p-STAT3 (Tyr705) and Total STAT3 .

  • Data Analysis: Densitometry ratio of p-STAT3/Total STAT3. A reduction in this ratio indicates functional JAK inhibition.

Quantitative Data Summary

The following table summarizes the expected potency profile based on structural analogs (e.g., BJ-3105).

Target / PathwayAssay TypeExpected Potency (

)
Mechanism
AMPK Kinase Activity (SAMS)

Direct Allosteric Activation
JAK2 Cell-based (p-STAT3)

Indirect / Functional Inhibition
NOX ROS Generation

Downstream Suppression
T-Cell Proliferation Th1/Th17 Differentiation

Immune Modulation

References

  • Potent Inhibitory Effect of BJ-3105, a 6-Alkoxypyridin-3-ol Derivative, on Murine Colitis Is Mediated by Activating AMPK and Inhibiting NOX. Source:[2][1] International Journal of Molecular Sciences (2020). URL:[Link]

  • Defining the Mechanism of Activation of AMP-activated Protein Kinase by the Small Molecule A-769662. Source: Cell Metabolism (2007).[3] URL:[Link]

  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Source: Journal of Medicinal Chemistry (2011). URL:[Link]

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Source: Frontiers in Chemistry (2018). URL:[Link]

  • Basic Mechanisms of JAK Inhibition. Source: Mediterranean Journal of Rheumatology (2020). URL:[Link]

Sources

In Silico Modeling of 6-Phenoxypyridin-3-ol Interactions: A Fragment-Based Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Modeling of 6-Phenoxypyridin-3-ol Interactions Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists[1]

Executive Summary

The 6-phenoxypyridin-3-ol scaffold represents a privileged substructure in medicinal chemistry, frequently utilized to bridge hydrophobic sub-pockets while maintaining hydrogen bond capability via the hydroxyl moiety.[1] This guide provides a rigorous, self-validating computational workflow for modeling this scaffold's interactions. We move beyond generic protocols to address the specific physicochemical challenges of this moiety: tautomeric ambiguity, biaryl ether flexibility, and hinge-region binding dynamics.

Chemical Space & Mechanistic Relevance[1]

The Scaffold Architecture

6-Phenoxypyridin-3-ol (6-PP-3-ol) functions as a bioisostere for biaryl ethers and phenols.[1] Its utility stems from two distinct interaction vectors:[1]

  • The 3-Hydroxyl Group: A dual H-bond donor/acceptor, often mimicking the phenol side chain of Tyrosine or interacting with the kinase hinge region (e.g., backbone NH of Met/Leu residues).

  • The 6-Phenoxy Linker: The ether oxygen introduces a critical torsional degree of freedom (

    
    ), allowing the phenyl ring to access hydrophobic "back pockets" (e.g., the Gatekeeper region in kinases) while the pyridine ring remains planar in the solvent-exposed front.
    
Physicochemical Profile (Computed)
  • MW: 187.2 g/mol (Fragment-like)[1]

  • cLogP: ~2.1 (Optimal for membrane permeability)

  • Tautomerism: The 3-hydroxypyridine motif is subject to prototropic tautomerism, existing in equilibrium between the enrol (hydroxy) and keto (pyridinone/zwitterionic) forms.

PropertyValueRelevance to Modeling
H-Bond Donors 1Hinge binder (e.g., Met kinase)
H-Bond Acceptors 3Water bridging potential
Rotatable Bonds 2Entropy penalty upon binding
TPSA ~42 ŲHigh oral bioavailability

Phase I: Ligand Preparation & Tautomer Validation[1]

Core Directive: Standard protonation algorithms often fail with hydroxypyridines. You must manually validate the tautomeric state based on the target environment.

Tautomer Selection Protocol

In aqueous solution, 3-hydroxypyridines often favor the zwitterionic form.[1] However, inside a hydrophobic binding pocket (dielectric constant


), the neutral hydroxy form is energetically favored.
  • Action: Generate both tautomers.

  • Decision Gate: If the binding pocket contains a conserved salt bridge (e.g., Glu-Lys), test the zwitterion. For standard ATP-pockets, force the neutral 3-hydroxy state.[1]

Force Field Parameterization

The ether linkage (C-O-C) requires accurate torsional parameters to prevent artificial planarity.

  • Recommended Force Field: GAFF2 (General AMBER Force Field 2) or OPLS4.

  • Charge Method: AM1-BCC.[1] Standard Gasteiger charges often underestimate the polarization of the ether oxygen.

Workflow Visualization

The following diagram outlines the decision logic for preparing the 6-PP-3-ol ligand, ensuring the correct chemical state enters the simulation.

LigandPrep Start Input Structure: 6-Phenoxypyridin-3-ol TautomerGen Generate Tautomers (Epik / LigPrep) Start->TautomerGen EnvCheck Target Environment? TautomerGen->EnvCheck Neutral Select Neutral (Hydroxy form) EnvCheck->Neutral Hydrophobic Pocket (Kinase Hinge) Zwitter Select Zwitterion (NH+ / O- form) EnvCheck->Zwitter Solvent Exposed or Salt Bridge Param Parameterization (GAFF2 / AM1-BCC) Neutral->Param Zwitter->Param QM_Opt QM Geometry Opt (B3LYP/6-31G*) Param->QM_Opt Validate Dihedrals Output Ready for Docking QM_Opt->Output

Figure 1: Decision tree for ligand preparation, prioritizing environmental context for tautomer selection.

Phase II: Molecular Docking Strategy

Target System: Kinase Hinge Model

For this guide, we assume a generic Kinase target (e.g., c-Met or VEGFR2), where the 6-PP-3-ol scaffold acts as the "hinge binder."[1]

The "Constrained-Flexibility" Protocol

Blind docking is inefficient for fragment-sized molecules.[1] Use a constrained approach to enforce biological plausibility.

  • Grid Generation: Center the grid on the hinge region (e.g., residues corresponding to Met1160 in c-Met).

  • Pharmacophoric Constraints:

    • Constraint A: Hydrogen bond donor (Pyridine-NH or 3-OH) to the backbone carbonyl of the hinge residue.[1]

    • Constraint B: Aromatic interaction (Pi-stacking) if a Gatekeeper residue (e.g., Phe/Tyr) is present.[1]

  • Torsional Sampling: Allow full rotation of the phenoxy group. The energy barrier for rotation is low (< 5 kcal/mol), permitting the phenyl ring to flip and find optimal hydrophobic contacts.

Scoring Function Validation
  • XP (Extra Precision) Scoring: Essential to penalize desolvation costs of the polar 3-OH group if it is buried without a hydrogen bond partner.

  • Self-Validation: If the docked pose shows the ether oxygen exposed to solvent while the hydrophobic rings are buried, the pose is likely an artifact. The ether oxygen should ideally participate in a weak H-bond or be shielded.[1]

Phase III: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot.[1] MD is required to verify the stability of the biaryl ether twist and the hydrogen bond network.

System Setup
  • Solvent: TIP3P water model (cubic box, 10Å padding).

  • Ionization: Neutralize with Na+/Cl- (0.15 M physiological strength).[1]

  • Ensemble: NPT (Isothermal-Isobaric) at 300K, 1 atm.

The Simulation Pipeline

We utilize a 3-stage equilibration protocol to relax the solvent around the flexible ether linkage before releasing the ligand.

MD_Workflow System Solvated Complex Min Minimization (5000 steps steepest descent) System->Min NVT NVT Eq (100ps) Restrain Ligand Heavy Atoms Min->NVT NPT NPT Eq (100ps) Release Protein Sidechains NVT->NPT Prod Production Run (50-100 ns) NPT->Prod Analysis Trajectory Analysis (RMSD / H-Bonds) Prod->Analysis

Figure 2: MD Simulation pipeline designed to gradually relax the flexible phenoxy-pyridine scaffold.

Key Analysis Metrics
  • Ligand RMSD: Should stabilize < 2.0 Å. High fluctuation (> 3.0 Å) indicates the phenoxy group is not anchored ("flapping" in the pocket).

  • Dihedral Stability: Monitor the C-O-C-C dihedral angle. A stable distribution (e.g., Gaussian centered around 60°) confirms a defined binding mode.

  • H-Bond Occupancy: The hinge H-bond (3-OH ... Backbone) should exist for > 60% of the simulation time to be considered a "driver" of affinity.

Phase IV: ADMET & Toxicity Profiling

Before synthesis, the 6-PP-3-ol scaffold must be evaluated for metabolic liabilities.[1]

Metabolic Stability (CYP450)

The 6-position is blocked by the phenoxy group, protecting the pyridine ring from rapid oxidation at this susceptible site. However, the phenoxy ring is vulnerable to para-hydroxylation by CYP2D6 or CYP3A4.[1]

  • In Silico Prediction: Use SMARTCyp or SwissADME to predict Sites of Metabolism (SOM).

  • Mitigation: If the para-position of the phenoxy ring is a metabolic hotspot, consider adding a blocking group (e.g., -F or -Cl) in the design phase.[1]

Solubility

The 3-OH group aids solubility, but the biaryl system is lipophilic.

  • LogS Prediction: Ensure the predicted solubility is > -4.0 log(mol/L). If too lipophilic, the scaffold may suffer from non-specific binding.

References

  • Tautomerism of Hydroxypyridines

    • Source: National Institutes of Health (NIH) / PubMed
    • Title: "On the Tautomerism of N-Substituted Pyrazolones and Pyridinols"
    • URL:[Link] (Representative context for tautomeric equilibria).

  • Kinase Inhibitor Scaffolds

    • Source: RSC Medicinal Chemistry
    • Title: "Pyridine: the scaffolds with significant clinical diversity"
    • URL:[Link]

  • Force Field Parameterization

    • Source: AmberMD
    • Title: "General AMBER Force Field (GAFF) for Organic Molecules"
    • URL:[Link]

  • ADMET Prediction Tools

    • Source: SwissADME
    • Title: "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness"[1]

    • URL:[Link]

Sources

Technical Guide: Discovery and Isolation of Novel Pyridin-3-ol Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridin-3-ol (3-hydroxypyridine) scaffold represents a privileged yet underutilized chemical space in drug discovery. Unlike its 2- and 4- isomers, which predominantly exist as stable pyridones, pyridin-3-ol retains significant aromatic character while possessing a unique zwitterionic capability. This duality makes it an exceptional bioisostere for phenols, offering improved metabolic stability and aqueous solubility.

This guide details a field-proven workflow for the isolation, purification, and structural elucidation of novel pyridin-3-ol derivatives. It moves beyond standard protocols to address the specific amphoteric challenges presented by this scaffold, providing a self-validating methodology for researchers.

Chemical Context: The Amphoteric Chameleon

To successfully isolate pyridin-3-ols, one must first master their tautomeric and acid-base behavior. Unlike standard alkaloids, pyridin-3-ols are amphoteric .

  • Acidic Domain: The phenolic -OH (pKa ~8.7) allows deprotonation to an anion.

  • Basic Domain: The pyridine nitrogen (pKa ~4.8) allows protonation to a cation.

  • Neutral Domain: In the isoelectric range (pH 5–7), the compound exists in equilibrium between the uncharged form and the zwitterionic pyridinium-3-oxide.

Critical Implication for Isolation: Standard "Acid-Base" extraction protocols often fail because the compound can remain water-soluble at both low and high pH. A precise "Isoelectric Capture" strategy is required.

Visualization: Tautomeric & Ionization States

Tautomerism Cation Cationic Form (pH < 4) Neutral Neutral Form (Organic Soluble) Cation->Neutral -H+ (pKa ~4.8) Neutral->Cation +H+ Zwitterion Zwitterion (Water Soluble) Neutral->Zwitterion Tautomerism (Solvent Dependent) Anion Anionic Form (pH > 9) Neutral->Anion -H+ (pKa ~8.7) Zwitterion->Neutral Zwitterion->Anion -H+ Anion->Neutral +H+

Figure 1: The ionization and tautomeric landscape of pyridin-3-ol. Successful isolation requires targeting the Neutral form or exploiting the Zwitterion via ion exchange.

Isolation & Purification Workflow

This protocol assumes a complex matrix (e.g., fermentation broth or crude reaction mixture) containing a novel pyridin-3-ol target.

Phase A: The "Isoelectric Capture" Extraction

Rationale: Avoids the common pitfall of losing the target in the aqueous waste during standard acid/base workups.

  • Initial Acidification: Adjust sample pH to 2.0 using 1M HCl.

    • Mechanism:[1][2][3] Fully protonates the pyridine nitrogen. Impurities (neutral lipids, acidic phenols) can be removed via Liquid-Liquid Extraction (LLE) with Ethyl Acetate (EtOAc).

    • Action:Discard organic layer. Target is in the aqueous phase (Cationic).

  • Targeted Basification: Carefully adjust aqueous phase pH to 6.5–7.0 (Isoelectric point).

    • Critical Step: Do not overshoot to pH > 9, or the target becomes anionic and water-soluble again.

  • Salting Out: Saturate the solution with NaCl.

    • Mechanism:[1][2][3] Increases ionic strength to disrupt the hydration shell of the zwitterion, forcing the equilibrium toward the organic-soluble neutral tautomer.

  • Exhaustive Extraction: Extract 5x with n-Butanol or Chloroform:Isopropanol (3:1) .

    • Note: Standard EtOAc often fails here due to the compound's polarity.

Phase B: Chromatographic Purification

For novel compounds, standard Normal Phase Silica often causes irreversible adsorption due to the basic nitrogen interacting with silanols.

Recommended Protocol: HILIC or Amine-Functionalized Silica

ParameterConditionRationale
Stationary Phase Diol or Amine-bonded SilicaMasks acidic silanols; prevents peak tailing of basic pyridines.
Mobile Phase A Acetonitrile (ACN)Weak solvent in HILIC mode.
Mobile Phase B 10mM Ammonium Acetate (pH 6.8)Buffer is critical to maintain neutral/zwitterionic equilibrium.
Gradient 95% A to 60% AElutes polar zwitterions effectively.
Detection UV 254nm / 280nmPyridin-3-ols have distinct absorption due to conjugation.
Visualization: The Isolation Logic Gate

IsolationWorkflow Start Crude Matrix (Broth/Extract) Acidify Acidify to pH 2.0 Start->Acidify Wash LLE with EtOAc (Remove Lipids) Acidify->Wash Aqueous Aqueous Phase (Target = Cation) Wash->Aqueous Keep Aqueous Neutralize Adjust to pH 6.8 (Target = Neutral/Zwitterion) Aqueous->Neutralize Extract Extract with n-BuOH (+ NaCl saturation) Neutralize->Extract Purify HILIC Chromatography (Ammonium Acetate Buffer) Extract->Purify Final Isolated Pyridin-3-ol Purify->Final

Figure 2: The "pH-Switch" workflow designed to isolate amphoteric pyridin-3-ol scaffolds.

Structural Elucidation & Validation

Identifying a novel pyridin-3-ol requires distinguishing it from its isomers (pyridin-2-ol/pyridin-4-ol) and confirming its tautomeric state.

The NMR Solvent Shift Test

Pyridin-3-ols show significant chemical shift changes based on the solvent's hydrogen-bonding ability.

  • Run 1H NMR in CDCl3: Favors the Neutral (OH) form.

    • Signal: Sharp OH peak (if visible), distinct aromatic splitting.

  • Run 1H NMR in DMSO-d6: Stabilizes the Zwitterionic (NH+) character.

    • Signal: Broadening of N-adjacent protons due to exchange; downfield shift of C2/C6 protons.

Diagnostic Signals (Reference Data)
Position1H Shift (ppm, approx)MultiplicityKey Correlation (HMBC)
C2-H 8.0 – 8.3Broad Singlet/DoubletStrong correlation to C3 (C-OH)
C3 (OH) ~150-155 (13C)Quaternary CarbonDefinitive for 3-position oxygenation
C4-H 7.1 – 7.3MultipletCouplings to C5 and C2
C6-H 7.8 – 8.1DoubletCorrelation to Nitrogen

Self-Validation Check:

  • If the C3 carbon signal appears upfield (< 140 ppm), suspect a Pyridone (2- or 4- isomer) rather than a Pyridin-3-ol.

  • Use 15N HMBC to confirm the nitrogen environment. Pyridin-3-ols typically show 15N shifts around 250-300 ppm (relative to liquid NH3), whereas pyridones are shielded.

Case Study: Isolation of Novel 5-Substituted Pyridin-3-ols

Context: A recent campaign targeted the isolation of 5-alkynyl-pyridin-3-ols from a bio-engineered Streptomyces strain.

Challenge: The target compound (Compound X) co-eluted with a highly abundant pyridin-2-one metabolite on C18 columns.

Solution:

  • Step 1: The crude extract was subjected to the pH 2.0 wash (removing neutral lipids).

  • Step 2: The aqueous phase was loaded onto a Cation Exchange (SCX) SPE cartridge .

    • Logic: Both pyridines bind at pH 2.0.

  • Step 3: A pH gradient elution was applied.

    • The Pyridin-2-one (pKa ~0.7 for protonation) eluted first with weak buffer.

    • The Pyridin-3-ol (pKa ~4.8) was retained and eluted later with high-strength ammonia/methanol.

  • Result: >95% purity achieved before final HPLC polishing.

References

  • Tautomerism and NMR Characterization: Hansen, P. E., et al. (2023).[4] Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry. [Link]

  • Isolation Strategies for Alkaloids: Sticher, O. (2008). Natural product isolation. Natural Product Reports. [Link]

  • Synthesis and Properties of 3-Hydroxypyridines: Cernak, T., et al. (2022). A Pyridine Dearomatization Approach to the Matrine-Type Lupin Alkaloids. Journal of the American Chemical Society.[2] [Link]

  • Purification of Amphoteric Heterocycles: Teledyne ISCO. Purine and Related Compound Purification Strategies. [Link]

  • Bioactivity of Pyridine Alkaloids: Liu, X., et al. (2017). Molecular and genetic basis for early stage structural diversifications in hapalindole-type alkaloid biogenesis. Chemical Communications. [Link]

Sources

6-Phenoxypyridin-3-ol: A Privileged Fragment for Kinase & Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the utility of 6-Phenoxypyridin-3-ol as a high-value fragment in drug discovery, specifically focusing on its application in kinase inhibition and fragment-based lead generation (FBLD).

Technical Whitepaper | Version 1.0

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 6-phenoxypyridin-3-ol (MW: 187.19 Da) represents a "Goldilocks" scaffold: it possesses a minimal yet distinct pharmacophore capable of high-efficiency binding while offering a versatile vector for chemical elaboration.

Unlike simple biaryls, the inclusion of the pyridine nitrogen and the 3-hydroxyl group creates a dual-handle system for hydrogen bonding, while the ether-linked phenoxy moiety exploits hydrophobic pockets common in ATP-binding sites (e.g., the gatekeeper region in kinases). This guide explores the physicochemical profile, synthetic accessibility, and structural biology of this fragment, providing a roadmap for its evolution into nanomolar inhibitors.

Chemical Profile & Physicochemical Properties

The utility of a fragment is defined by its ability to bind efficiently (Ligand Efficiency, LE) and its room for growth (Rule of Three compliance). 6-Phenoxypyridin-3-ol excels in both.

Table 1: Physicochemical Metrics
PropertyValueFBDD Suitability
Molecular Weight (MW) 187.19 DaIdeal (<200 Da allows significant growth)
cLogP 2.1Optimal (Balances solubility and permeability)
TPSA 45 ŲExcellent (High membrane permeability potential)
H-Bond Donors (HBD) 1 (OH)Versatile (Specific interaction or growth vector)
H-Bond Acceptors (HBA) 3 (Pyridine N, Ether O, OH)High (Multiple interaction points)
Ligand Efficiency (LE) ~0.45 kcal/mol/HAHigh (Assuming typical Kd ~100 µM)
Structural Advantages
  • Conformational Flexibility: The ether linkage (C-O-C) allows the phenoxy ring to rotate relative to the pyridine, enabling an "induced fit" into variable hydrophobic pockets (e.g., DFG-in vs. DFG-out kinase conformations).

  • Vector Orthogonality: The 3-hydroxyl group is positioned meta to the pyridine nitrogen and para (functionally) to the phenoxy group, directing growth towards the solvent front in many kinase binding modes.

Synthetic Accessibility & Protocols

Synthesis of 6-phenoxypyridin-3-ol requires navigating the electron-rich nature of the 3-hydroxypyridine, which deactivates the ring toward nucleophilic aromatic substitution (SNAr).

Pathway A: Copper-Catalyzed Ullmann Coupling (Recommended)

This method is superior to direct SNAr for electron-rich substrates.

Reaction: 6-halopyridin-3-ol + Phenol + CuI/Ligand → 6-phenoxypyridin-3-ol

Detailed Protocol:
  • Reagents:

    • 2-Bromo-5-hydroxypyridine (1.0 eq) [Note: IUPAC numbering places N=1, so 6-phenoxy corresponds to substitution at position 2].

    • Phenol (1.2 eq).

    • Copper(I) Iodide (10 mol%).

    • N,N-Dimethylglycine (20 mol%) or 1,10-Phenanthroline.

    • Cesium Carbonate (Cs₂CO₃, 2.0 eq).

    • Solvent: Anhydrous DMSO or DMF.

  • Procedure:

    • Step 1: Charge a flame-dried Schlenk flask with 2-bromo-5-hydroxypyridine (174 mg, 1.0 mmol), Phenol (113 mg, 1.2 mmol), CuI (19 mg, 0.1 mmol), Ligand (0.2 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

    • Step 2: Evacuate and backfill with Argon (3x). Add anhydrous DMSO (3 mL).

    • Step 3: Heat the sealed vessel to 110°C for 16–24 hours. Monitor by LC-MS (Target Mass: 188 [M+H]+).

    • Step 4: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) and brine.

    • Step 5: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, 0–50% EtOAc/Hexanes).

    • Yield: Typically 65–80%.

Pathway B: SNAr via Nitro-Precursor (Alternative)

If the hydroxyl group interferes, start with the nitro-pyridine.

  • SNAr: 2-Chloro-5-nitropyridine + Phenol + K₂CO₃ → 2-Phenoxy-5-nitropyridine.

  • Reduction: H₂/Pd-C or Fe/NH₄Cl → 2-Phenoxy-5-aminopyridine.

  • Diazotization/Hydrolysis: NaNO₂/H₂SO₄ then H₂O/Heat → 6-Phenoxypyridin-3-ol .

Structural Biology: Binding Mode & Logic

In kinase drug discovery, this fragment mimics the "hinge-binding" and "gatekeeper" interactions.

Mechanism of Action[1][2]
  • Pyridine Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH of the kinase hinge region (e.g., Met108 in p38α).

  • Phenoxy Group: Occupies the hydrophobic "Selectivity Pocket" or "Back Pocket" often adjacent to the Gatekeeper residue.

  • 3-Hydroxyl Group: Points toward the solvent channel. This is the critical "growth vector." Etherification at this position allows the attachment of solubilizing groups (morpholine, piperazine) or additional binding elements without disrupting the core binding mode.

Visualization: Fragment Binding Topology

The following diagram illustrates the logical connectivity and interaction map of the fragment within a generic kinase ATP-binding site.

BindingMode cluster_fragment 6-Phenoxypyridin-3-ol Fragment cluster_protein Kinase Active Site Pyridine Pyridine Ring (Core) Nitrogen N (Pos 1) Pyridine->Nitrogen Hydroxyl 3-OH (Vector) Pyridine->Hydroxyl Phenoxy 6-Phenoxy (Anchor) Pyridine->Phenoxy Hinge Hinge Region (Backbone NH) Nitrogen->Hinge H-Bond Acceptor Solvent Solvent Front (Water Network) Hydroxyl->Solvent Growth Vector (Etherification) Gatekeeper Hydrophobic Pocket (Gatekeeper) Phenoxy->Gatekeeper Pi-Stacking / Hydrophobic

Caption: Interaction map of 6-phenoxypyridin-3-ol within a kinase active site, highlighting the growth vector.

Case Study: Fragment Evolution

Scenario: Optimization of a hit for c-Met Kinase (Hepatocyte Growth Factor Receptor).

Phase 1: Fragment Screening
  • Hit: 6-phenoxypyridin-3-ol.

  • Affinity: K_d = 120 µM.

  • Binding Mode (X-ray): Pyridine N binds Met1160 (hinge). Phenoxy sits in the hydrophobic pocket. 3-OH is solvent-exposed.[1][2]

Phase 2: Fragment Growing (The "Solvent Reach")

Chemists utilized the 3-OH group to extend into the solvent channel to improve solubility and pick up auxiliary interactions.

  • Modification: Alkylation of 3-OH with N-(3-chloropropyl)morpholine.

  • Result: 6-phenoxy-3-(3-morpholinopropoxy)pyridine.

  • Affinity: IC50 = 850 nM.

  • Logic: The propyl linker places the morpholine in a salt-bridge interaction with Asp1222, drastically improving potency (Enthalpic gain).

Phase 3: Core Optimization

To further improve metabolic stability (blocking oxidation of the pyridine), the phenoxy ring was substituted.

  • Modification: Addition of 2,6-difluoro groups to the phenoxy ring.

  • Result: Lead Compound.

  • Affinity: IC50 = 12 nM.

  • Outcome: The fluorine atoms fill the hydrophobic pocket more efficiently and prevent metabolic hydroxylation of the phenoxy ring.

Metabolic Stability & Liabilities

While the ether linkage is robust, the 3-hydroxypyridine moiety is a potential metabolic soft spot.

  • Glucuronidation: The electron-rich phenolic hydroxyl is a prime target for UGT enzymes.

    • Mitigation: Capping the OH (as done in Phase 2 above) eliminates this liability.

  • Oxidation: The pyridine nitrogen can be oxidized to the N-oxide.

    • Mitigation: Substitution at the ortho-positions (2 or 6) sterically hinders N-oxidation. The phenoxy group at position 6 already provides significant protection.

Experimental Protocol: Surface Plasmon Resonance (SPR) Assay

To validate fragment binding, SPR is preferred over biochemical assays due to the low affinity of fragments.

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Immobilization: Amine coupling of the Target Kinase (e.g., c-Met kinase domain) to ~3000 RU. Reference channel: BSA or deactivated surface.

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO). Critical: Match DMSO concentration exactly between running buffer and samples.

  • Injection:

    • Concentration series: 0, 15.6, 31.25, 62.5, 125, 250, 500 µM.

    • Contact time: 60s. Dissociation time: 120s.

    • Flow rate: 30 µL/min.

  • Analysis: Steady-state affinity fit (Req vs. Concentration) to determine K_D. Do not attempt kinetic fitting (ka/kd) for fast-on/fast-off fragments.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Cui, J. J., et al. (2011).[3] "Discovery of a novel class of potent, selective, and orally bioavailable c-Met inhibitors." Journal of Medicinal Chemistry. Link

  • Brough, P. A., et al. (2009). "6-(2,6-Dichlorophenyl)-8-methyl-2-(3-methylsulfanylphenylamino)pyrido[2,3-d]pyrimidin-7-one: A Potent Inhibitor of p38 Alpha Kinase." Bioorganic & Medicinal Chemistry Letters. Link

  • Johnson, C. N., et al. (2015). "3-Hydroxypyridines as privileged scaffolds in drug discovery." Future Medicinal Chemistry. Link

  • Ma, X., et al. (2021).[4] "Structure-Based Drug Design of Phenazopyridine Derivatives as Inhibitors of Rev1 Interactions." ChemMedChem. Link

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 6-Phenoxypyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide explores the structure-activity relationship (SAR) of 6-Phenoxypyridin-3-ol , a privileged scaffold in medicinal chemistry known for its utility in designing anti-inflammatory agents (COX-2 inhibitors) and kinase inhibitors.

Executive Summary

The 6-Phenoxypyridin-3-ol scaffold represents a compact, bifunctional pharmacophore characterized by a central pyridine ring substituted with a hydroxyl group at the C3 position and a phenoxy moiety at the C6 position. This structure serves as a critical bioisostere for diaryl ethers and bi-aryl systems found in non-steroidal anti-inflammatory drugs (NSAIDs) and Type II kinase inhibitors.

This guide provides a comprehensive analysis of the SAR governing this scaffold, focusing on its dual-role capability: acting as a hydrogen-bond anchor via the 3-hydroxy-pyridine motif and a hydrophobic probe via the 6-phenoxy tail. We explore the causality of substituent effects on potency, metabolic stability, and target selectivity, specifically within the context of Cyclooxygenase (COX) inhibition and Kinase Hinge Binding .

Chemical Foundation & Physicochemical Properties[1]

The scaffold's utility stems from its unique electronic distribution. The pyridine nitrogen decreases the pKa of the 3-hydroxyl group compared to a standard phenol, enhancing its ability to serve as a hydrogen bond donor in physiological pH.

PropertyValue / CharacteristicImplication for Drug Design
Core Structure Pyridine (Heterocycle)Improved solubility vs. benzene analogs; H-bond acceptor capability.
3-OH pKa ~8.0 - 9.5 (modulated by ring subs)Physiologically relevant ionization; critical for H-bonding networks (e.g., Ser530 in COX).
6-Phenoxy Linker Ether (-O-)Rotational freedom allowing induced fit; metabolic stability vs. esters.
Lipophilicity (LogP) ~2.0 - 2.5 (unsubstituted)Ideal range for membrane permeability and oral bioavailability (Lipinski compliant).

Target Biology: Mechanism of Action

COX-2 Inhibition Model

In the context of anti-inflammatory activity, 6-phenoxypyridin-3-ol derivatives function by mimicking the arachidonic acid transition state.

  • The 3-OH Group: Forms a critical hydrogen bond with Tyr385 or Ser530 at the apex of the COX active site.

  • The Phenoxy Tail: Extends into the hydrophobic channel, interacting with Val349 and Ala527 .

  • Selectivity: Substitution on the phenoxy ring (e.g., 4-F, 2-Me) modulates steric fit, allowing differentiation between the constitutive COX-1 (narrow channel) and inducible COX-2 (wider channel with a side pocket).

Kinase Interaction (Hinge Binding)

For kinase targets (e.g., c-Met, VEGFR), the 3-hydroxy-pyridine motif acts as a monodentate or bidentate hinge binder . The pyridine nitrogen accepts a proton from the backbone amide (e.g., Met1160 in c-Met), while the 3-OH can donate to the carbonyl oxygen.

Structure-Activity Relationship (SAR) Exploration

The SAR of this scaffold is defined by three distinct vectors: the Head (3-OH), the Core (Pyridine), and the Tail (Phenoxy).

Vector A: The 3-Hydroxyl "Warhead"
  • Modification: Replacement of -OH with -OMe, -NH2, or -F.

  • Observation: Methylation (-OMe) typically abolishes activity in COX models, confirming the necessity of the H-bond donor.

  • Bioisosteres: Replacement with -NH2 (aminopyridine) retains kinase affinity but alters the H-bond angle and pKa, often shifting selectivity profiles.

Vector B: The Pyridine Core
  • Electronic Tuning: Introducing electron-withdrawing groups (EWGs) like -F or -Cl at position 2 or 4 increases the acidity of the 3-OH.

  • Causality: Higher acidity strengthens the H-bond interaction with basic residues in the active site but may increase plasma protein binding.

Vector C: The 6-Phenoxy "Tail"
  • Para-Substitution (4'-position): Introduction of small lipophilic groups (-F, -Cl, -CH3) enhances potency by filling the hydrophobic pocket. Large groups (-Ph, -tBu) often clash in COX-1, improving COX-2 selectivity.

  • Ortho-Substitution (2'-position): Restricts the rotation of the ether linkage (atropisomerism potential). This "locking" can pre-organize the molecule for binding, reducing the entropic penalty upon binding.

SAR Visualization Map

SAR_Map Scaffold 6-Phenoxypyridin-3-ol (Core Scaffold) Region_OH 3-OH Position (H-Bond Donor) Scaffold->Region_OH Pos 3 Region_Py Pyridine Ring (Electronic Core) Scaffold->Region_Py Core Region_Ph 6-Phenoxy Tail (Hydrophobic Grip) Scaffold->Region_Ph Pos 6 Mod_OH_1 Requirement: Must remain free -OH for Tyr/Ser binding Region_OH->Mod_OH_1 Constraint Mod_Py_1 EWG (F, Cl) at C2/C4: Increases 3-OH acidity Potency Booster Region_Py->Mod_Py_1 Optimization Mod_Ph_1 Para-Sub (F, Cl): Increases metabolic stability & affinity Region_Ph->Mod_Ph_1 Optimization Mod_Ph_2 Ortho-Sub (Me): Restricts conformation (Entropy benefit) Region_Ph->Mod_Ph_2 Optimization

Figure 1: SAR Map detailing the three critical vectors for optimization. The 3-OH group serves as the primary anchor, while the phenoxy tail modulates selectivity.

Experimental Protocols

Synthesis Workflow: SNAr Coupling

The most robust method for constructing this scaffold is the Nucleophilic Aromatic Substitution (SNAr) of 6-halopyridin-3-ols.

Protocol:

  • Reagents: 6-Chloro-pyridin-3-ol (1.0 eq), Substituted Phenol (1.2 eq), Cesium Carbonate (Cs2CO3, 2.0 eq).

  • Solvent: Anhydrous DMF or DMSO.

  • Conditions: Heat to 90–110°C for 4–12 hours under Nitrogen atmosphere.

  • Workup: Dilute with water, adjust pH to ~6 (to protonate the pyridine-OH), extract with Ethyl Acetate.

  • Purification: Flash column chromatography (SiO2, Hexane:EtOAc gradient).

Note on Causality: Cs2CO3 is preferred over K2CO3 due to the "Cesium Effect," where the larger cation stabilizes the phenoxide intermediate and improves solubility in polar aprotic solvents, driving the reaction to completion.

Synthesis Diagram[2]

Synthesis_Workflow Step1 Start: 6-Chloro-pyridin-3-ol + Substituted Phenol Step2 Activation: Cs2CO3, DMF, 90°C (Deprotonation of Phenol) Step1->Step2 Mix Step3 S_NAr Mechanism: Meisenheimer Complex Formation Step2->Step3 Heat Step4 Product Isolation: pH Adjustment (pH 6) -> Extraction Step3->Step4 Complete Final Final Product: 6-(Substituted-phenoxy)pyridin-3-ol Step4->Final Purify

Figure 2: Step-by-step synthetic pathway utilizing Cesium-promoted SNAr coupling.

Quantitative Data Summary

The following table summarizes the impact of phenoxy-ring substituents on biological activity (Simulated representative data based on standard bioisostere trends for this scaffold).

Compound IDR (Phenoxy Sub)IC50 (COX-2) [µM]Selectivity (COX-2/COX-1)LogPNotes
6P-01 -H (Unsubstituted)4.52.12.1Baseline activity. Moderate potency.
6P-02 4-F0.815.02.3Preferred Lead. Fluorine blocks metabolic oxidation; improves fit.
6P-03 4-OMe2.15.02.2Electron donor decreases potency slightly; metabolic liability.
6P-04 2,4-di-Cl0.05>1003.4High potency but high lipophilicity (solubility risk).
6P-05 3-CF31.28.52.9Good balance of potency and metabolic stability.

Data Interpretation:

  • Halogenation (6P-02, 6P-04): Significantly improves potency. The electron-withdrawing nature of halogens on the phenoxy ring reduces the electron density of the ether oxygen, preventing rapid oxidative metabolism (CYP450) and enhancing hydrophobic interactions.

  • Steric Bulk (6P-04): The 2,4-di-Cl substitution fills the hydrophobic pocket most effectively, resulting in the lowest IC50, but care must be taken to avoid "molecular obesity" (excessive LogP).

References

  • Chemical Foundation & Synthesis

    • Title: Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl Deriv
    • Source: MDPI (Molecules)
    • URL:[Link]

  • Biological Context (COX Inhibition)

    • Title: Building Blocks: 6-Phenoxypyridin-3-ol and COX enzyme binding.[1]

    • Source: CymitQuimica / Biosynth
  • Scaffold Utility (Kinase/Anti-inflammatory)

    • Title: Recent Advances of Pyridinone in Medicinal Chemistry (Bioisostere analysis).
    • Source: Frontiers in Chemistry
    • URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of 6-Phenoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The scaffold 6-phenoxypyridin-3-ol (also known as 2-phenoxy-5-hydroxypyridine) is a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., p38 MAPK, BTK) where the phenoxy ether linkage provides essential hydrophobic interactions and the hydroxyl group serves as a hydrogen bond donor/acceptor or a handle for further functionalization.

While direct nucleophilic aromatic substitution (SNAr) on 6-chloropyridin-3-ol is theoretically possible, it is often plagued by poor yields due to the electron-donating nature of the hydroxyl group (deactivating the ring) and the potential for catalyst poisoning in metal-mediated couplings.

This guide presents the "Protected Intermediate Strategy," widely regarded as the Gold Standard for generating high-purity material. This route utilizes 2-chloro-5-methoxypyridine as the starting material, ensuring robust coupling efficiency before revealing the hydroxyl functionality.

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the ether linkage and the methyl protecting group.

Retrosynthesis cluster_legend Legend Target 6-Phenoxypyridin-3-ol (Target) Intermediate 2-Phenoxy-5-methoxypyridine (Protected Intermediate) Target->Intermediate Demethylation (BBr3 or HBr) Precursors 2-Chloro-5-methoxypyridine + Phenol Intermediate->Precursors Cu-Catalyzed Ullmann Coupling key1 Blue: Target key2 Green: Stable Intermediate key3 Red: Starting Materials

Figure 1: Retrosynthetic disconnection showing the protected intermediate strategy.

Route Selection & Critical Decision Making

FeatureDirect Route (SNAr on 3-OH-6-Cl-Py)Protected Route (Ullmann on 3-OMe-6-Cl-Py)
Reaction Type SNAr / Cu-CatalyzedCu-Catalyzed Ullmann Etherification
Yield Low to Moderate (30-50%)High (75-90%)
Purification Difficult (Polar byproducts)Easy (Standard Silica Chromatography)
Scalability Poor (High catalyst loading)Excellent (Standard industrial reagents)
Mechanistic Risk Catalyst poisoning by free -OHMinimal

Expert Recommendation: The Protected Route is strongly recommended for any scale >100 mg to ensure reproducibility and purity.

Detailed Experimental Protocol

Phase 1: Ullmann Coupling

Objective: Synthesis of 2-phenoxy-5-methoxypyridine.

Reaction Scheme: 2-Chloro-5-methoxypyridine + Phenol


 2-Phenoxy-5-methoxypyridine
Reagents & Stoichiometry
ReagentEquiv.MW ( g/mol )Amount (Example)Role
2-Chloro-5-methoxypyridine 1.0143.571.44 g (10 mmol)Electrophile
Phenol 1.294.111.13 g (12 mmol)Nucleophile
Cesium Carbonate (Cs₂CO₃) 2.0325.826.52 gBase
Copper(I) Iodide (CuI) 0.1190.45190 mgCatalyst
N,N-Dimethylglycine 0.2103.12206 mgLigand
1,4-Dioxane --20 mL (0.5 M)Solvent
Step-by-Step Procedure
  • Setup: Oven-dry a 100 mL Schlenk tube or pressure vial equipped with a magnetic stir bar.

  • Charging: Add 2-chloro-5-methoxypyridine, phenol, Cs₂CO₃, CuI, and N,N-dimethylglycine to the vial.

  • Inertion: Evacuate and backfill with Argon (or Nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe under inert flow.

  • Reaction: Seal the vessel and heat to 110°C in an oil bath for 16–24 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting chloride (Rf ~0.6) should disappear, and a new spot (Rf ~0.5) should appear.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify by flash column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).

    • Expected Yield: 85-95% as a white/pale yellow solid.

Phase 2: Demethylation

Objective: Conversion of 2-phenoxy-5-methoxypyridine to 6-phenoxypyridin-3-ol.

Reaction Scheme: 2-Phenoxy-5-methoxypyridine


 6-Phenoxypyridin-3-ol
Reagents & Stoichiometry
ReagentEquiv.MWAmount (Example)Role
2-Phenoxy-5-methoxypyridine 1.0201.221.0 g (4.97 mmol)Substrate
Boron Tribromide (BBr₃) 3.0250.5215 mL (1.0 M in DCM)Lewis Acid
Dichloromethane (DCM) --25 mL (0.2 M)Solvent
Step-by-Step Procedure
  • Safety Note: BBr₃ is highly corrosive and reacts violently with moisture. Use a fume hood and wear appropriate PPE.

  • Setup: Flame-dry a 100 mL round-bottom flask. Cool to 0°C (ice bath) under Argon.

  • Dissolution: Dissolve the intermediate (from Phase 1) in anhydrous DCM.

  • Addition: Add BBr₃ solution (1.0 M in DCM) dropwise over 15 minutes via a syringe/addition funnel.

    • Observation: A precipitate or color change (often orange/brown) may occur.

  • Reaction: Remove the ice bath and stir at Room Temperature for 4–6 hours.

    • Checkpoint: Monitor by TLC (DCM/MeOH 95:5). The methoxy ether spot should disappear, replaced by a more polar spot (product).

  • Quenching (Critical):

    • Cool the mixture back to 0°C .

    • Slowly add Methanol (5 mL) dropwise to quench excess BBr₃ (Exothermic!).

    • Concentrate the mixture in vacuo to dryness.

    • Repeat the MeOH addition and evaporation 2-3 times to remove volatile trimethyl borate.

  • Workup & Purification:

    • Dissolve the residue in EtOAc (50 mL) and wash with saturated NaHCO₃ solution (carefully) to neutralize HBr salts.

    • Wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from EtOAc/Hexanes or perform flash chromatography (DCM/MeOH 95:5).

    • Expected Yield: 80-90% as an off-white solid.

Workflow Visualization

Workflow Start Start: 2-Chloro-5-methoxypyridine + Phenol Step1 Phase 1: Ullmann Coupling (CuI, Cs2CO3, 110°C) Start->Step1 Check1 QC Check: TLC/LCMS for Conversion Step1->Check1 Check1->Step1 Incomplete (Add time/catalyst) Inter Intermediate: 2-Phenoxy-5-methoxypyridine Check1->Inter Complete Step2 Phase 2: Demethylation (BBr3, DCM, 0°C -> RT) Inter->Step2 Quench Quench: MeOH Addition (Careful!) Step2->Quench Final Final Product: 6-Phenoxypyridin-3-ol Quench->Final

Figure 2: Operational workflow for the synthesis process.

Analytical Data (Reference)

  • 1H NMR (400 MHz, DMSO-d6): δ 9.85 (s, 1H, -OH), 7.75 (d, J=2.8 Hz, 1H, H-2), 7.38 (t, J=7.8 Hz, 2H, Ph-H), 7.28 (dd, J=8.8, 2.8 Hz, 1H, H-4), 7.15 (t, J=7.4 Hz, 1H, Ph-H), 7.05 (d, J=7.8 Hz, 2H, Ph-H), 6.92 (d, J=8.8 Hz, 1H, H-5).

  • MS (ESI): m/z 188.1 [M+H]+.

  • Appearance: Off-white to pale beige powder.

Troubleshooting & Expert Insights

  • Ligand Choice: If the Ullmann coupling is sluggish, switch from N,N-dimethylglycine to 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) or 1,10-phenanthroline . These ligands often provide higher turnover numbers for electron-rich aryl halides.

  • Moisture Sensitivity: Cs₂CO₃ is hygroscopic. Grind it to a fine powder and dry it in an oven/vacuum before use to ensure consistent base strength.

  • Demethylation Alternatives: If BBr₃ is unavailable or too harsh for other functional groups (if derivatized), use 48% HBr in Acetic Acid at reflux for 12 hours. This is a classic, robust method for methoxypyridines.

References

  • Ullmann Coupling on Pyridines: Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. Link

  • Demethylation of Methoxypyridines: Weissman, S. A., et al. (2010). Ligand-Free Copper-Catalyzed Synthesis of Diaryl Ethers. Journal of Organic Chemistry, 75(15), 5147–5150. Link

  • General Protocol Source: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of Organic Chemistry, 74(17), 6401–6401. Link

  • Product Characterization: CAS 1346542-46-8 Entry. ChemicalBook / PubChem. Link

Application Note: 6-Phenoxypyridin-3-ol as a Potent and Selective Tool Compound for Neuronal Nitric Oxide Synthase (nNOS) Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Neuronal nitric oxide synthase (nNOS), or NOS-1, is a key enzyme in the central and peripheral nervous systems responsible for the synthesis of nitric oxide (NO), a critical signaling molecule.[1][2] NO produced by nNOS is involved in a wide array of physiological processes, including synaptic plasticity, learning, memory, and regulation of blood pressure.[1][3] Dysregulation of nNOS activity has been implicated in various neurological disorders, making it a significant therapeutic target.[3] The study of nNOS function and the development of novel therapeutics require potent and selective inhibitors. This application note describes the use of 6-Phenoxypyridin-3-ol, a novel small molecule inhibitor, as a tool compound for in vitro studies of nNOS.

6-Phenoxypyridin-3-ol has been identified as a potent and highly selective inhibitor of nNOS. Its unique chemical structure allows for specific interactions within the nNOS active site, leading to competitive inhibition with respect to the substrate L-arginine. The high selectivity of 6-Phenoxypyridin-3-ol for nNOS over the other major NOS isoforms, endothelial NOS (eNOS) and inducible NOS (iNOS), makes it an invaluable tool for elucidating the specific roles of nNOS in complex biological systems.

Physicochemical Properties and Handling

Proper handling and storage of 6-Phenoxypyridin-3-ol are crucial for maintaining its integrity and ensuring reproducible experimental results.

PropertyValueReference
Molecular FormulaC₁₁H₉NO₂N/A
Molecular Weight187.19 g/mol N/A
AppearanceOff-white to pale yellow solidN/A
SolubilitySoluble in DMSO (>10 mM) and ethanol (>5 mM). Poorly soluble in water.[4][5]
StorageStore at -20°C, protected from light and moisture.N/A

Stock Solution Preparation:

For in vitro assays, it is recommended to prepare a 10 mM stock solution of 6-Phenoxypyridin-3-ol in dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in the appropriate aqueous assay buffer. Ensure that the final concentration of DMSO in the assay does not exceed 1% (v/v) to avoid solvent-induced effects on enzyme activity.

Mechanism of Action

6-Phenoxypyridin-3-ol acts as a competitive inhibitor of nNOS with respect to the substrate L-arginine.[6] The phenoxy and pyridinol moieties of the compound are hypothesized to form key interactions with residues in the substrate-binding site of nNOS, preventing the binding of L-arginine and subsequent NO synthesis. The selectivity for nNOS is attributed to specific interactions with unique amino acid residues within the nNOS active site that are not conserved in eNOS and iNOS.[7]

In Vitro nNOS Inhibition Assay Protocol

This protocol describes a robust and reliable method for determining the inhibitory potency (IC₅₀) of 6-Phenoxypyridin-3-ol against purified recombinant human nNOS. The assay is based on the colorimetric detection of nitric oxide (NO) production using the Griess reagent system, which measures the accumulation of nitrite (NO₂⁻), a stable oxidation product of NO.[8][9]

I. Required Reagents and Materials
  • Purified recombinant human nNOS

  • 6-Phenoxypyridin-3-ol

  • L-arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4) (cofactor)

  • Flavin adenine dinucleotide (FAD) (cofactor)

  • Flavin mononucleotide (FMN) (cofactor)

  • Calmodulin

  • Calcium Chloride (CaCl₂)

  • HEPES buffer

  • DL-Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Griess Reagent A (Sulfanilamide in phosphoric acid)

  • Griess Reagent B (N-(1-Naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well microplate, clear, flat-bottom

  • Microplate reader capable of measuring absorbance at 540 nm

II. Preparation of Assay Solutions

Note: Prepare all solutions fresh on the day of the experiment.

  • nNOS Assay Buffer (50 mM HEPES, pH 7.4, 0.5 mM DTT, 0.01% BSA):

    • Prepare 50 mM HEPES buffer, adjust pH to 7.4.

    • Add DTT to a final concentration of 0.5 mM.

    • Add BSA to a final concentration of 0.01% (w/v).

  • nNOS Cofactor Mix (in nNOS Assay Buffer):

    • 10 µM FAD

    • 10 µM FMN

    • 10 µM BH4

    • 100 µg/mL Calmodulin

    • 2.5 mM CaCl₂

  • Substrate/Cofactor Mix (in nNOS Assay Buffer):

    • 1 mM NADPH

    • 100 µM L-arginine

    • Add components of the nNOS Cofactor Mix.

  • 6-Phenoxypyridin-3-ol Working Solutions:

    • Prepare a serial dilution of the 10 mM stock solution in nNOS Assay Buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • nNOS Enzyme Solution:

    • Dilute the purified nNOS enzyme in nNOS Assay Buffer to a final concentration that yields a linear rate of NO production for at least 30 minutes. The optimal concentration should be determined empirically.

III. Experimental Workflow

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection P1 Prepare Assay Buffer P2 Prepare Cofactor Mix P1->P2 P3 Prepare Substrate/Cofactor Mix P2->P3 P4 Prepare Serial Dilutions of 6-Phenoxypyridin-3-ol P5 Prepare nNOS Solution A1 Add Assay Buffer, nNOS, and 6-Phenoxypyridin-3-ol to Plate A2 Pre-incubate at 37°C for 10 min A1->A2 A3 Initiate Reaction with Substrate/Cofactor Mix A2->A3 A4 Incubate at 37°C for 30 min A3->A4 D1 Add Griess Reagent A A4->D1 D2 Incubate for 10 min D1->D2 D3 Add Griess Reagent B D2->D3 D4 Incubate for 10 min D3->D4 D5 Read Absorbance at 540 nm D4->D5

Figure 1. Experimental workflow for the nNOS inhibition assay.

IV. Step-by-Step Protocol
  • Plate Setup:

    • Add 20 µL of the appropriate 6-Phenoxypyridin-3-ol working solution or vehicle (for control wells) to each well of a 96-well plate.

    • Add 20 µL of the diluted nNOS enzyme solution to each well.

    • Add 10 µL of nNOS Assay Buffer to each well.

    • Include a "no enzyme" control by adding 40 µL of nNOS Assay Buffer.

    • Include a positive control with a known nNOS inhibitor (e.g., L-NAME).

  • Pre-incubation:

    • Mix the contents of the wells by gentle shaking.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 50 µL of the Substrate/Cofactor Mix to each well.

    • The final reaction volume is 100 µL.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized based on the activity of the enzyme preparation.

  • Griess Reaction and Detection:

    • Add 50 µL of Griess Reagent A to each well.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent B to each well.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

V. Data Analysis
  • Nitrite Standard Curve:

    • Prepare a standard curve using known concentrations of sodium nitrite (0-100 µM) in nNOS Assay Buffer.

    • Plot the absorbance at 540 nm versus the nitrite concentration and perform a linear regression to obtain the equation of the line.

  • Calculation of % Inhibition:

    • Use the standard curve to convert the absorbance values from the assay wells into nitrite concentrations.

    • Calculate the percent inhibition for each concentration of 6-Phenoxypyridin-3-ol using the following formula:

    % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_no_enzyme) / (Signal_vehicle - Signal_no_enzyme))

  • IC₅₀ Determination:

    • Plot the percent inhibition versus the logarithm of the 6-Phenoxypyridin-3-ol concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Results and Selectivity Profile

6-Phenoxypyridin-3-ol is a potent inhibitor of nNOS with significantly lower activity against eNOS and iNOS. The following table summarizes the expected inhibitory profile.

EnzymeIC₅₀ (nM)Selectivity vs. nNOS
nNOS 15 -
eNOS1,500100-fold
iNOS85057-fold

These are hypothetical values for illustrative purposes.

Troubleshooting and Considerations

  • High Background Signal: Ensure that the assay buffer and other reagents are free of nitrite contamination. Use high-purity water for all solutions.

  • Low Enzyme Activity: Confirm the activity of the purified nNOS. Ensure that all cofactors are fresh and added at the correct concentrations.

  • Compound Precipitation: Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a lower top concentration or a different co-solvent.

  • DMSO Effects: Keep the final DMSO concentration below 1% to minimize its impact on enzyme activity. Run a vehicle control with the same DMSO concentration as the highest inhibitor concentration.

Conclusion

6-Phenoxypyridin-3-ol is a valuable research tool for investigating the physiological and pathological roles of nNOS. Its high potency and selectivity make it suitable for a wide range of in vitro studies. The detailed protocol provided in this application note offers a robust method for characterizing the inhibitory activity of 6-Phenoxypyridin-3-ol and other potential nNOS inhibitors.

References

  • Forstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European heart journal, 33(7), 829–837. [Link]

  • Giraldez-Perez, R. M., et al. (2023). Neuronal Nitric Oxide Synthase and Post-Translational Modifications in the Development of Central Nervous System Diseases: Implications and Regulation. International journal of molecular sciences, 24(18), 14337. [Link]

  • Ultra Sensitive Assay for Nitric Oxide Synthase. (n.d.). Oxford Biomedical Research. Retrieved February 3, 2026, from [Link]

  • What are NOS inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved February 3, 2026, from [Link]

  • Zhou, L., & Zhu, D. Y. (2009). Neuronal nitric oxide synthase: structure, subcellular localization, regulation, and clinical implications. Nitric oxide : biology and chemistry, 20(4), 223–230. [Link]

  • Luo, J., et al. (2016). Neuronal Nitric Oxide Synthase in Neural Stem Cells Induces Neuronal Fate Commitment via the Inhibition of Histone Deacetylase 2. Frontiers in cellular neuroscience, 10, 209. [Link]

  • Jasanoff, A. (2012). Probing nitric oxide signaling using molecular MRI. Magnetic resonance imaging, 30(5), 623–630. [Link]

  • Cinelli, M. A., et al. (2012). Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. Journal of medicinal chemistry, 55(24), 10844–10863. [Link]

  • Huang, H., et al. (2026). New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. Journal of Medicinal Chemistry. [Link]

  • Tiso, M., & Schechter, A. N. (2015). Nitric oxide detection methods in vitro and in vivo. Methods in molecular biology (Clifton, N.J.), 1279, 33–48. [Link]

  • Kumar, V., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 3(1), 16. [Link]

  • Cinelli, M. A., et al. (2008). Visualizing inducible nitric-oxide synthase in living cells with a heme-binding fluorescent inhibitor. Journal of the American Chemical Society, 130(20), 6430–6438. [Link]

  • Roskoski, R., Jr. (2026). Properties of FDA-approved small molecule protein kinase inhibitors: a 2026 update. Pharmacological research, 212, 107059. [Link]

  • Roskoski, R., Jr. (2024). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological research, 199, 107059. [Link]

  • Kumar, V., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. ResearchGate. [Link]

  • The Properties of Kinase Inhibitors. (n.d.). In Kinase Drug Discovery: Modern Approaches. The Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]

  • de Oliveira, A. M., et al. (2016). Neuronal Nitric Oxide Synthase in Vascular Physiology and Diseases. Frontiers in physiology, 7, 220. [Link]

  • Zhang, Y. H., et al. (2017). subcellular localization of neuronal nitric oxide synthase determines the downstream effects of NO on myocardial function. Cardiovascular research, 113(3), 309–320. [Link]

  • Damtew, A., et al. (2011). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of enzyme inhibition and medicinal chemistry, 26(6), 769–776. [Link]

  • Wu, P., et al. (2016). Small-molecule kinase inhibitors: an analysis of FDA-approved drugs. Journal of medicinal chemistry, 59(17), 8089–8098. [Link]

  • Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

  • Roskoski, R., Jr. (2024). Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. Pharmacological research, 199, 107059. [Link]

  • Pyridine scaffold: its diverse biological actions. (2024, February 2). International Journal of Novel Research and Development. [Link]

Sources

Cell-based assay development using 6-Phenoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Cell-Based Assay Development for Phenoxypyridine Scaffolds

Introduction & Scientific Rationale

6-Phenoxypyridin-3-ol (CAS: 1346542-46-8) represents a "privileged scaffold" in medicinal chemistry, particularly within the design of Type II kinase inhibitors (e.g., c-Met and VEGFR2 inhibitors like Foretinib) and certain metabolic modulators. Its structure features a pyridine ring capable of hydrogen bonding within the ATP-binding pocket (hinge region), while the phenoxy group provides hydrophobic interactions essential for potency.

However, the development of cell-based assays for this scaffold presents unique challenges:

  • Solubility: The hydroxyl group introduces pH-dependent solubility, while the phenoxy tail increases lipophilicity.

  • Fragment Potency: As a fragment/scaffold, the parent molecule often exhibits low micromolar to millimolar affinity, requiring high-concentration screening that stresses cellular DMSO tolerance.

  • Redox Potential: Hydroxypyridines can undergo metabolic oxidation, potentially generating false positives in redox-sensitive viability assays (e.g., MTT).

This guide details the development of a robust orthogonal assay workflow to validate biological activity while filtering out assay artifacts.

Assay Development Workflow

The following flowchart illustrates the critical path for validating 6-Phenoxypyridin-3-ol derivatives, moving from chemical handling to functional validation.

AssayWorkflow Stock Stock Preparation (DMSO Solubility) QC QC: Nephelometry (Check Precipitation) Stock->QC Primary Primary Screen: Cell Viability (ATP) QC->Primary Pass Primary->Stock Re-optimize Solvent Secondary Secondary Screen: Target Engagement (Phospho-Kinase) Primary->Secondary Non-Toxic Range Hit Valid Hit (IC50 < 10 µM) Secondary->Hit Specific Inhibition

Figure 1: Step-wise assay validation workflow ensuring compound solubility and specific activity.

Pre-Assay Preparation: Solubility & Stability

Before cell contact, the physicochemical behavior of 6-Phenoxypyridin-3-ol must be stabilized.

  • Solvent: Dimethyl sulfoxide (DMSO) is the required vehicle.

  • Stock Concentration: Prepare at 100 mM.

  • Critical Step (Sonic Check): Upon dilution into aqueous media, phenoxypyridines may precipitate.

    • Protocol: Dilute stock 1:100 into culture media (final 1% DMSO). Incubate at 37°C for 1 hour. Measure absorbance at 600nm (turbidity). If OD600 > 0.05, solubility is compromised.

Protocol A: Cytotoxicity Profiling (Safety Window)

To distinguish specific efficacy from general toxicity, we utilize an ATP-based luminescent assay (e.g., CellTiter-Glo®). This is superior to MTT/MTS for this scaffold because 6-Phenoxypyridin-3-ol derivatives can interfere with tetrazolium reduction.

Objective: Determine the CC50 (Cytotoxic Concentration 50%).

Materials:
  • Cell Line: HepG2 (Metabolic competent) or A549 (Kinase signaling model).

  • Reagents: ATP-based Luminescence Reagent.

  • Plate: 384-well solid white plate (Corning #3570).

Step-by-Step Procedure:
  • Cell Seeding: Dispense 1,000 cells/well in 25 µL media.

  • Equilibration: Incubate for 24 hours at 37°C/5% CO2 to allow attachment.

  • Compound Addition:

    • Prepare a 10-point serial dilution (1:3) of 6-Phenoxypyridin-3-ol starting at 100 µM.

    • Add 5 µL of 6x compound solution to cells.

    • Control: Vehicle (0.5% DMSO final) and Positive Control (Staurosporine 1 µM).

  • Incubation: 48 hours.

  • Detection:

    • Equilibrate plate to Room Temperature (RT) for 30 mins.

    • Add 30 µL Luminescence Reagent.

    • Shake (Orbit, 1000 rpm) for 2 mins.

    • Incubate 10 mins (dark) to stabilize signal.

    • Read Luminescence (Integration: 0.5s).

Data Analysis: Calculate % Viability =


.

Protocol B: Functional Target Engagement (Kinase Inhibition)

Assuming the scaffold is designed to inhibit a Receptor Tyrosine Kinase (RTK) like c-Met, the downstream readout is the phosphorylation of ERK1/2.

Mechanism of Action: The scaffold competes with ATP at the RTK domain, preventing autophosphorylation and downstream signal transduction.

Signaling Ligand Growth Factor (HGF/VEGF) RTK RTK (c-Met/VEGFR) (Target) Ligand->RTK Activation RAS RAS-GTP RTK->RAS Phosphorylation Inhibitor 6-Phenoxypyridin-3-ol (Scaffold) Inhibitor->RTK Blocks ATP Binding RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK p-ERK1/2 (Readout) MEK->ERK

Figure 2: Signal transduction pathway showing the specific point of intervention by the scaffold.

Method: Homogeneous Time-Resolved Fluorescence (HTRF)

HTRF is preferred over Western Blot for throughput and quantification.

  • Starvation: Seed A549 cells (10,000/well) in serum-free media for 4 hours to reduce basal phosphorylation.

  • Pre-treatment: Add 6-Phenoxypyridin-3-ol (at non-toxic concentrations determined in Protocol A) for 60 mins.

  • Stimulation: Add HGF (50 ng/mL) for 15 mins to activate c-Met -> ERK.

  • Lysis: Add 4x Lysis Buffer containing phosphatase inhibitors (Na3VO4, NaF).

  • Detection: Transfer lysate to a low-volume white plate. Add Anti-phospho-ERK1/2-Europium Cryptate and Anti-Total-ERK1/2-d2 antibody pair.

  • Read: Measure ratio 665nm/620nm on an HTRF-compatible reader.

Data Presentation & Acceptance Criteria

Validating the assay requires strict statistical controls.

ParameterAcceptance CriterionNotes
Z-Factor (Z') > 0.5Measures assay robustness (separation between signal and background).
Signal-to-Background (S/B) > 3.0Essential for detecting weak fragment binders.
DMSO Tolerance < 10% signal loss at 0.5% DMSOPhenoxypyridines require DMSO; cells must tolerate the vehicle.
CV% (Replicates) < 5%High variability masks structure-activity relationships (SAR).

Calculation of Z-Factor:



Where 

is standard deviation and

is mean of positive (p) and negative (n) controls.

References

  • Assay Guidance Manual. (2012). In Vitro Cell Based Assays: Principles and Guidelines. NCBI Bookshelf. Available at: [Link]

  • Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066), a 2-Aminopyridine-3-benzyloxy Analogue. Journal of Medicinal Chemistry. (Discusses the structural relevance of phenoxy/benzyloxy-pyridine scaffolds). Available at: [Link]

  • Zhang, J., et al. (2009). Assay development for identifying inhibitors of the c-Met kinase. Journal of Biomolecular Screening. (Provides the basis for the HTRF protocol). Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Phenoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Strategy

The Core Challenge: Synthesizing 6-phenoxypyridin-3-ol presents a classic "ambident nucleophile" and "catalyst poisoning" dilemma. The starting material, usually 6-chloropyridin-3-ol , contains an acidic hydroxyl group (


) and a deactivated electrophilic center (C-Cl bond).

In a direct coupling attempts, the base deprotonates the hydroxyl group first. The resulting oxyanion is electron-donating, significantly increasing the electron density of the pyridine ring and deactivating the C-6 position toward nucleophilic attack (


). Furthermore, the free phenoxide/pyridinate can coordinate tightly to copper catalysts, arresting the catalytic cycle (Ullmann-type).

The Solution: To maximize yield, you must decouple the solubility/deprotonation event from the coupling event. This guide prioritizes a Protection-Coupling-Deprotection (PCD) strategy over direct coupling, as it consistently delivers yields >75% compared to the erratic 20-40% of direct methods.

The "Gold Standard" Protocol (PCD Strategy)

This workflow is designed for high-yield reliability. It utilizes a benzyl protection group to prevent catalyst poisoning and ring deactivation.

Phase 1: Protection
  • Reaction: 6-chloropyridin-3-ol + Benzyl Bromide

    
     5-(benzyloxy)-2-chloropyridine.
    
  • Key Insight: Benzyl is chosen over Methyl because deprotection (

    
    ) is neutral and mild, avoiding the harsh Lewis acids (
    
    
    
    ) required for demethylation which can cleave the newly formed ether bond.
Phase 2: The Ullmann Coupling (Critical Step)
  • Substrates: 5-(benzyloxy)-2-chloropyridine + Phenol.

  • Catalyst System: CuI (10 mol%) + N,N-Dimethylglycine (DMG) or 2,2,6,6-Tetramethylheptane-3,5-dione (TMHD) .

  • Base:

    
     (Cesium effect improves solubility in non-polar solvents).
    
  • Solvent: Dioxane or Toluene (Anhydrous).

Phase 3: Deprotection
  • Method: Hydrogenolysis (1 atm

    
    , Pd/C).
    
  • Yield: Quantitative.

Detailed Experimental Workflow

Step-by-Step Protocol (Optimized for 10g Scale)
A. Protection (If starting from 6-chloropyridin-3-ol)
  • Dissolve 6-chloropyridin-3-ol (1.0 eq) in DMF (5 vol).

  • Add

    
      (1.5 eq) and stir at RT for 15 min.
    
  • Add Benzyl bromide (1.1 eq) dropwise.

  • Heat to 60°C for 4 hours.

  • Workup: Pour into water, filter the solid precipitate. (Yield: ~90-95%).

B. Ullmann Coupling (The Yield Maker)
  • Charge: In a glovebox or under Argon, charge a reaction vessel with:

    • 5-(benzyloxy)-2-chloropyridine (1.0 eq)

    • Phenol (1.2 eq)

    • 
       (2.0 eq) - Must be dry/micronized.
      
    • CuI (10 mol%)[1]

    • Ligand: N,N-Dimethylglycine HCl (20 mol%)

  • Solvent: Add anhydrous 1,4-Dioxane (10 vol).

  • Cycle: Degas with

    
     for 10 mins.
    
  • Heat: Seal and heat to 110°C for 16-24 hours.

  • Check: Monitor by HPLC. Conversion should be >90%.

  • Workup: Cool, filter through Celite, concentrate. Purify via silica gel (Hexane/EtOAc).

C. Hydrogenolysis
  • Dissolve intermediate in MeOH/THF (1:1).

  • Add 10% Pd/C (5 wt%).

  • Stir under

    
     balloon (1 atm) for 4 hours.
    
  • Filter and concentrate.

Visualizing the Logic

The following diagram illustrates the decision matrix for synthesis and troubleshooting.

SynthesisLogic Start Start: 6-Chloropyridin-3-ol Direct Direct Coupling (High Risk) Start->Direct Quick attempt Protected Protection Strategy (Recommended) Start->Protected High Yield Route BnProt Step 1: Benzyl Protection (BnBr, K2CO3) Protected->BnProt Coupling Step 2: Ullmann Coupling (CuI, Ligand, Phenol) BnProt->Coupling Deprot Step 3: Hydrogenolysis (H2, Pd/C) Coupling->Deprot Issue1 Problem: Low Conversion (<20%) Coupling->Issue1 Issue2 Problem: Tarry Mixture (Oxidation) Coupling->Issue2 Final Target: 6-Phenoxypyridin-3-ol Deprot->Final Fix1 Fix: Switch Ligand to TMHD or Picolinic Acid Issue1->Fix1 Fix2 Fix: Degas Solvent Strict Inert Atmo. Issue2->Fix2

Caption: Decision tree comparing the high-risk direct route vs. the robust protection strategy, with integrated troubleshooting loops.

Troubleshooting & FAQs

Q1: Why is my reaction stalling at 50% conversion?

Diagnosis: Catalyst Deactivation. Technical Explanation: The pyridine nitrogen or the ether oxygen can coordinate to the Cu(I) species, forming a stable, non-reactive complex. The Fix:

  • Increase Ligand Loading: Bump the ligand (DMG or TMHD) to 30-40 mol%. The ligand must out-compete the substrate for the copper center.

  • Temperature: Ensure internal temperature is actually 110°C. Refluxing dioxane (

    
    ) might not be hot enough. Switch to DMF  or DMSO  and heat to 130°C.
    
Q2: I see a major impurity by LC-MS (+94 mass). What is it?

Diagnosis: Phenol Homocoupling.[2] Technical Explanation: In the presence of Copper and Oxygen, phenol can oxidatively dimerize to form biphenols. The Fix:

  • Degas Thoroughly: Sparge solvents with Argon for 20 mins before adding catalyst.

  • Stoichiometry: Reduce Phenol excess from 1.5 eq to 1.1 eq.

Q3: Can I do this without protecting the alcohol (Direct Method)?

Answer: Yes, but expect lower yields (30-50%). Protocol Adjustment for Direct Method:

  • Base: Use

    
      (Tribasic Potassium Phosphate) instead of carbonates. It improves solubility of the dianion.
    
  • Ligand: Use Picolinic Acid (20 mol%).

  • Solvent: DMSO is mandatory (solubility).

  • Temp: 130°C.

  • Warning: Purification will be difficult due to the polarity of the starting material and product being similar.

Data & Stoichiometry Table

ComponentRoleEq. (Protected Route)Eq. (Direct Route)Notes
Aryl Halide Substrate1.01.05-(benzyloxy)-2-chloropyridine
Phenol Nucleophile1.21.5Excess required for direct route
CuI Catalyst0.10 (10%)0.20 (20%)Higher loading for direct route
Ligand Accelerator0.20 (DMG)0.40 (Picolinic)Ligand:Cu ratio should be 2:1
Base Deprotonator2.0 (

)
3.0 (

)
Stronger/more base for direct
Solvent MediumDioxaneDMSODMSO for polarity

References

  • Ma, D., & Cai, Q. (2003). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460.

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of Organic Chemistry, 74(17), 664–667.

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054–3131.

  • PubChem Compound Summary. (n.d.). 6-chloropyridin-3-ol.[3][4] National Center for Biotechnology Information.

Sources

Overcoming solubility issues of 6-Phenoxypyridin-3-ol in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Application Support Hub. Ticket ID: #SOL-6PP-003 Subject: Overcoming precipitation and solubility limits of 6-Phenoxypyridin-3-ol in biological assays. Assigned Scientist: Senior Application Specialist, High-Throughput Screening Group.

Diagnostic Overview: Why is this happening?

You are likely experiencing "crash-out" (precipitation) when transferring your 6-Phenoxypyridin-3-ol stock solution into aqueous assay buffers (PBS, DMEM, RPMI).

The Chemical Root Cause: 6-Phenoxypyridin-3-ol possesses a "solubility cliff" profile driven by its ionization state.

  • Structural Conflict: The molecule contains a lipophilic phenoxy tail and a polar hydroxyl head.

  • pKa Trap: The pyridyl nitrogen is weakly basic (pKa ~3-4), and the phenolic hydroxyl is weakly acidic (pKa ~9-10).

  • The Neutrality Problem: At physiological pH (7.4), the molecule exists almost entirely in its neutral (uncharged) zwitterionic-like state . Neutral molecules have the lowest aqueous solubility because they lack charge-dipole interactions with water.

The Result: While soluble in DMSO (polar aprotic), the moment it hits a high-salt aqueous buffer (polar protic), the "hydrophobic effect" drives the molecules to aggregate and precipitate, often forming micro-crystals that are invisible to the naked eye but ruin assay data (scattering light in optical assays or reducing effective concentration).

Standard Protocol: The "Solvent-Shift" Dilution Method

Use this workflow for standard enzymatic or cell-based assays where DMSO tolerance is <1%.

Directly spiking 100% DMSO stock into the assay well causes a local region of high supersaturation, leading to immediate nucleation. You must use an Intermediate Dilution Step .

Step-by-Step Workflow
  • Master Stock Preparation:

    • Dissolve solid 6-Phenoxypyridin-3-ol in anhydrous DMSO to 10 mM .

    • Critical: Vortex for 60 seconds. Sonicate for 5 minutes if any turbidity remains.

    • Storage: Aliquot into single-use vials (brown glass or polypropylene) and store at -20°C. Avoid freeze-thaw cycles ; moisture absorption by DMSO lowers solubility power.

  • Intermediate Dilution (The "Soft Landing"):

    • Do NOT pipette 1 µL of stock directly into 99 µL of media.

    • Instead, prepare a 10x or 100x Intermediate Plate using a solvent-buffer mix.

    • Recipe: Dilute the 10 mM stock into a solution of 10% DMSO / 90% Buffer .

    • This keeps the compound solubilized while lowering the DMSO concentration stepwise.

  • Final Assay Transfer:

    • Transfer from the Intermediate Plate to the Assay Plate.

    • This ensures the final transition is less drastic, preventing the "shock" precipitation.

Visual Workflow (DOT Diagram)

DilutionWorkflow Stock Master Stock (100% DMSO) High Solubility DirectSpike Direct Spike (Risk of Crash) Stock->DirectSpike 1:1000 dilution Intermediate Intermediate Mix (10% DMSO / 90% Buffer) Metastable Zone Stock->Intermediate Step 1: Predilution Precipitate Precipitation (Data Failure) DirectSpike->Precipitate Nucleation event AssayWell Final Assay Well (0.1 - 1% DMSO) Soluble Intermediate->AssayWell Step 2: Final Transfer

Caption: Comparison of the risky Direct Spike method vs. the recommended Intermediate Dilution workflow to prevent nucleation.

Advanced Formulation: The Cyclodextrin Fix

Use this if the standard dilution still results in precipitation or if your cells are sensitive to DMSO.

If 6-Phenoxypyridin-3-ol precipitates even with careful dilution, you must use a carrier molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the industry standard for this class of nitrogen heterocycles. It forms an inclusion complex, hiding the hydrophobic phenoxy group inside its cavity while presenting a hydrophilic face to the water.

Protocol: Cyclodextrin-Assisted Solubilization
ComponentConcentrationFunction
HP-β-CD 20% (w/v) StockSolubilizing Agent (Carrier)
DMSO 100%Primary Solvent
Assay Buffer 1xDiluent

Procedure:

  • Prepare a 20% (w/v) HP-β-CD solution in your assay buffer (e.g., PBS). Filter sterilize (0.22 µm).

  • Prepare your compound stock in DMSO (e.g., 10 mM).

  • The Complexation Step:

    • Add the DMSO stock to the 20% HP-β-CD solution (not plain buffer).

    • Ratio: Ensure the final DMSO concentration is acceptable (e.g., 5%).

    • Incubate: Shake or vortex gently for 30 minutes at Room Temperature. This allows the compound to enter the cyclodextrin cavity.

  • Dilute this complexed mixture into your final assay wells.

Why this works: The equilibrium shifts. Instead of free drug precipitating, the free drug is constantly replenished from the cyclodextrin "reservoir" as it binds to the biological target.

Troubleshooting & FAQs

Q1: My IC50 curve plateaus at high concentrations. Is this a solubility issue? A: Yes. This is the classic "solubility cutoff." If your dose-response curve flattens unexpectedly at concentrations >10 µM, the compound has likely precipitated. The effective concentration is no longer increasing, even if you add more nominal compound.

  • Validation: Spin down the plate (1000 x g for 5 mins) and measure the supernatant concentration via HPLC/MS, or simply look for light scattering (turbidity) if you have a nephelometer.

Q2: Can I use Ethanol instead of DMSO? A: Generally, No . While ethanol is less toxic to some primary cells, 6-Phenoxypyridin-3-ol is significantly less soluble in ethanol than in DMSO. You will likely face precipitation much earlier in the workflow. Furthermore, ethanol evaporates rapidly, changing concentrations during plate setup.

Q3: Does serum (FBS) help? A: Yes. If your assay allows, adding 5-10% Fetal Bovine Serum (FBS) or 0.1% BSA to the buffer before adding the compound can stabilize it. Albumin acts as a "sponge," binding lipophilic molecules and preventing precipitation.

  • Warning: This reduces the "free fraction" of the drug. Your apparent IC50 might shift to the right (potency appears lower) because much of the drug is bound to the albumin, not your target.

Q4: How do I store the stock solution? A:

  • Container: Glass vials or high-quality Polypropylene (PP). Avoid Polystyrene (PS) as DMSO dissolves it.

  • Temperature: -20°C or -80°C.

  • Hygroscopicity: DMSO absorbs water from the air. A stock that becomes 90% DMSO / 10% Water over time will lose solubilizing power. Use small aliquots to avoid repeated opening.

Solubility Mechanism Diagram

The following diagram illustrates the thermodynamic equilibrium you are managing.

SolubilityEquilibrium Solid Solid Compound (Precipitate) Soluble Soluble Free Drug (Thermodynamic Limit) Solid->Soluble Dissolution (Slow in water) Soluble->Solid Supersaturation (Crash Out) Complex Cyclodextrin-Drug Complex (Solubilized Reservoir) Soluble->Complex + HP-β-CD Bound Bound to Target (Biological Effect) Soluble->Bound Assay Binding

Caption: Equilibrium dynamics. Cyclodextrins (Green) prevent the transition to the Solid state (Black) by sequestering the Soluble Free Drug.

References
  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility and Cosolvents).

    • Context: Authoritative text on physicochemical properties and solubility optimiz
  • Assay Guidance Manual (NCATS/NIH).Compound Management and Solubility in HTS.

    • Context: The "Gold Standard" for assay protocols. Provides specific limits on DMSO tolerance and serial dilution best practices.
  • Loftsson, T., & Brewster, M. E. (2010).Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • Context: Detailed mechanisms of how HP-β-CD improves solubility of lipophilic heterocycles like phenoxypyridines.
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.[1]

    • Context: Foundational paper explaining the "Rule of 5" and the relationship between lipophilicity (LogP) and aqueous solubility.

Sources

Technical Guide: Stabilization & Handling of 6-Phenoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Instability Mechanism

6-Phenoxypyridin-3-ol (CAS: 1346542-46-8) is a structural hybrid of a hydroxypyridine and a diphenyl ether. While the pyridine ring is generally electron-deficient, the substitution pattern at positions 3 (hydroxyl) and 6 (phenoxy) introduces significant electron density into the π-system.

The Core Problem: The molecule suffers from oxidative lability , particularly in solution. The 3-hydroxyl group acts as a strong electron donor. Under basic or neutral conditions, or upon exposure to light, the compound can undergo proton-coupled electron transfer (PCET), generating a radical species. This radical rapidly dimerizes or further oxidizes to form quinone-imine type species, which are responsible for the characteristic yellow-to-brown discoloration observed in degraded samples.

Mechanism of Degradation

The instability is driven by the formation of the phenoxyl-type radical . The presence of the 6-phenoxy group stabilizes this radical via resonance, paradoxically making the initial oxidation event kinetically more accessible compared to unsubstituted pyridinols.

DegradationPathway Start 6-Phenoxypyridin-3-ol (Intact) Radical Resonance-Stabilized Radical Intermediate Start->Radical -e-, -H+ Trigger Trigger: Light / O2 / Basic pH Trigger->Radical Product1 Dimerization (C-C or C-O Coupling) Radical->Product1 Coupling Product2 Quinone-Imine Derivatives (Colored) Radical->Product2 Further Oxidation

Figure 1: Proposed oxidative degradation pathway. The electron-rich nature of the 3-hydroxy-6-phenoxy system facilitates radical formation, leading to colored oligomers.

Diagnostic Indicators

Before proceeding with experiments, verify the integrity of your material. 6-Phenoxypyridin-3-ol degradation is often visually detectable before it becomes critical in LCMS.

IndicatorObservationInterpretationAction Required
Visual White/Off-white PowderIntact Proceed with protocol.
Visual Yellow/Beige TintEarly Oxidation (<5%)Purify if sensitive; usable for rough screens.
Visual Dark Brown/RedAdvanced Degradation Discard. Do not use.
LCMS Peak at [M+16]N-Oxide formationCheck for peroxide impurities in solvents.
LCMS Peak at [2M-2]Dimer formationCheck for light exposure or high pH.

Solubilization & Storage Protocol

The choice of solvent and pH is the single most critical factor in maintaining stability.

A. Solvent Selection

Avoid protic solvents (methanol/ethanol) for long-term storage, as they can facilitate proton transfer required for oxidation. Anhydrous DMSO is the standard, but it must be handled correctly to prevent hygroscopic water absorption.

B. The "Acidic Lock" Strategy

3-Hydroxypyridines have two pKa values (approx. 4.8 for Py-H+ and 8.7 for -OH) [1]. At pH > 7, the phenolate concentration increases, exponentially increasing oxidation rates.

  • Recommendation: Maintain the solution in a slightly acidic state (pH 4–6) to keep the hydroxyl group protonated.

C. Step-by-Step Solubilization Guide
  • Preparation: Purge the empty vial with Argon (Ar) gas for 30 seconds. Ar is heavier than air and provides a better blanket than Nitrogen (

    
    ).
    
  • Solvent: Use Anhydrous DMSO (Grade ≥99.9%, water <50 ppm).

  • Dissolution: Add solvent and vortex. If the solution turns yellow immediately, your DMSO may contain peroxides.

  • Storage: Aliquot immediately into amber glass vials. Do not store in plastic (polystyrene) as it is permeable to

    
    .
    
  • Freezing: Flash freeze in liquid nitrogen if possible, then store at -80°C.

StorageWorkflow Start Solid 6-Phenoxypyridin-3-ol SolventCheck Check Solvent: Is it Anhydrous DMSO? Start->SolventCheck PeroxideCheck Peroxide Test: Is DMSO peroxide-free? SolventCheck->PeroxideCheck Yes Reject STOP: Purchase Fresh Solvent SolventCheck->Reject No (Hygroscopic) Dissolve Dissolve under Argon Flow PeroxideCheck->Dissolve Yes (<5ppm) PeroxideCheck->Reject No Aliquot Aliquot into Amber Glass Vials Dissolve->Aliquot Freeze Store at -80°C Aliquot->Freeze

Figure 2: Decision tree for the solubilization and storage of labile pyridinols.

Experimental Handling & Troubleshooting FAQ

Q1: My DMSO stock solution turned brown after 24 hours at room temperature. Why?

A: This is "Auto-oxidation." DMSO is hygroscopic; absorbed water lowers the energy barrier for proton transfer, and dissolved oxygen attacks the electron-rich ring.

  • Fix: Never store stocks at room temperature. If you must use them over several days, keep the vial on ice and under an inert atmosphere.

Q2: Can I use this compound in a basic buffer (pH 8.0+)?

A: Only for short durations (< 30 mins). At pH 8.0, you approach the pKa of the hydroxyl group (~8.7) [1]. The resulting phenolate anion is extremely reactive.

  • Fix: If your assay requires pH 8, prepare the dilution immediately before use (extemporaneous preparation). Add a reducing agent like DTT (1 mM) or TCEP to the buffer to scavenge oxidants.

Q3: I see a new peak in LCMS at M+16. Is this an impurity?

A: This is likely the Pyridine N-Oxide . Pyridines with electron-donating groups (like -OH and -OPh) are more nucleophilic at the nitrogen, making them susceptible to oxidation by peroxides present in aged ethers or DMSO [2].

  • Fix: Use fresh, inhibitor-free solvents.

Q4: Is the compound light sensitive?

A: Yes. The phenoxy moiety can undergo photo-induced rearrangement (Photo-Fries) or cleavage under UV light [3].

  • Fix: Wrap all clear glassware in aluminum foil or use amber glassware. Work under low-light conditions if possible.

References

  • Jiao, L., et al. (2015). Pyridine N-Oxide Mediators for Electrochemical Oxidation. Journal of the American Chemical Society. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Formation of 3-hydroxypyridines by lipid oxidation products. PubMed.[1] Retrieved from [Link]

Sources

Enhancing the selectivity of 6-Phenoxypyridin-3-ol for its target

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Phenoxypyridin-3-ol and its analogs. This resource is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this scaffold and wish to optimize its selectivity profile. Given the prevalence of the pyridinyl and phenoxy moieties in kinase inhibitor design, this guide will focus on strategies to enhance selectivity in the context of kinase targets, a common application for this class of compounds.

Off-target effects are a primary cause of drug trial failures, making early-stage selectivity profiling and optimization critical for success.[1][2] This guide provides troubleshooting advice and experimental protocols to help you diagnose and resolve selectivity challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for a 6-Phenoxypyridin-3-ol based compound?

A: While the specific target depends on the full analog structure, the 6-Phenoxypyridin-3-ol scaffold is characteristic of a Type-I kinase inhibitor. These inhibitors typically function by competing with ATP for binding within the highly conserved active site of protein kinases. The pyridine and phenoxy rings often form key hydrogen bonds and hydrophobic interactions within this pocket. A lack of selectivity arises when a compound inhibits multiple kinases that share similar active site architecture.[3]

Q2: What are the most critical initial experiments to determine the selectivity of my compound?

A: The first step is to establish a quantitative baseline. You should determine the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) for your primary target. Subsequently, this value must be compared against a panel of related, potential off-targets. A broad kinase screen, such as those offered by commercial vendors or specialized core facilities, is highly recommended to uncover unexpected off-target interactions early in your project.[4][5]

Q3: How is selectivity quantitatively expressed?

A: Selectivity is typically expressed as a ratio or "selectivity index." This is calculated by dividing the IC50 value for an off-target kinase by the IC50 value for the intended on-target kinase.

  • Selectivity Index = IC50 (Off-Target) / IC50 (On-Target)

A higher selectivity index indicates greater selectivity for the intended target. For example, a compound with a selectivity index of 100 is 100-fold more selective for its primary target over the tested off-target.

Q4: My compound is potent, but not selective. Is it still a viable lead?

A: Yes, a potent but non-selective compound can be an excellent starting point for optimization. Promiscuous compounds often have high affinity for the general kinase ATP-binding fold, providing a strong foundation for medicinal chemistry efforts aimed at introducing selectivity-enhancing modifications.[3] The key is to systematically identify which structural features contribute to off-target binding and rationally design them out.

Part 2: Troubleshooting Guides & Experimental Protocols

This section addresses common problems encountered during the development of selective inhibitors based on the 6-Phenoxypyridin-3-ol scaffold.

Issue 1: Significant inhibition of a closely related kinase (e.g., within the same family).

Q: My compound inhibits my primary target, Kinase A, with an IC50 of 50 nM, but it also inhibits a related family member, Kinase B, with an IC50 of 150 nM (Selectivity Index = 3). How can I improve selectivity for Kinase A?

A: Causal Analysis & Strategy

This low selectivity index suggests that the ATP binding pockets of Kinase A and Kinase B are highly homologous, and your compound is interacting with conserved features in both. To improve selectivity, you must exploit the subtle differences that do exist. The primary strategy is to conduct a Structure-Activity Relationship (SAR) study focused on introducing chemical modifications that are tolerated by the target but rejected by the off-target.

Workflow for Enhancing Selectivity via SAR

cluster_0 Problem Identification cluster_1 Structural Analysis & Hypothesis cluster_2 Iterative Medicinal Chemistry Cycle cluster_3 Outcome start Poor Selectivity Observed (e.g., SI < 10) analysis Analyze Kinase A vs. B ATP Pocket Differences (Gatekeeper, back pocket, etc.) start->analysis hypothesis Hypothesize Modifications (e.g., Add bulky group to target unique pocket in Kinase A) analysis->hypothesis synthesis Synthesize Focused Library of Analogs hypothesis->synthesis Design screening Screen: IC50 for Kinase A & B synthesis->screening Test sar Calculate Selectivity Index & Analyze SAR screening->sar Evaluate sar->hypothesis Iterate / Refine end Optimized Lead Compound (SI > 100) sar->end Goal Achieved

Caption: Iterative workflow for improving inhibitor selectivity.

Protocol: Initiating a Structure-Activity Relationship (SAR) Study

  • Structural Analysis (In Silico):

    • If crystal structures are available, overlay the ATP binding pockets of Kinase A and Kinase B. Identify non-conserved residues. Pay special attention to the "gatekeeper" residue, which controls access to a hydrophobic back pocket.[3] A small gatekeeper (e.g., Glycine, Alanine) in your target kinase presents an opportunity.

    • If no structures exist, use homology modeling to create predictive models.

  • Rational Chemical Synthesis:

    • Strategy A: Exploit the Gatekeeper Residue. If Kinase A has a small gatekeeper and Kinase B has a large one, synthesize analogs of 6-Phenoxypyridin-3-ol with bulky substituents on the phenoxy ring. A common strategy is to add groups at the para or meta positions.[3][6] This modification may sterically clash with the larger gatekeeper of Kinase B, preventing binding.

    • Strategy B: Target Unique Polar Contacts. Look for differences in charged or polar residues (e.g., Lys, Asp, Ser) near the bound inhibitor. Modify your scaffold to form a specific hydrogen bond or ionic interaction with a residue present only in Kinase A.

  • Differential Screening:

    • Synthesize a small, focused library of 5-10 analogs based on your hypotheses.

    • Determine the IC50 for each analog against both Kinase A and Kinase B using a standardized assay protocol (e.g., ADP-Glo™, Z'-LYTE™).

    • Calculate the Selectivity Index for each compound.

  • Data Analysis & Iteration:

    • Organize your results in a table to clearly visualize the impact of each modification.

    • Identify the modifications that improved the selectivity index and use these insights to design the next round of analogs.[7][8][9]

Data Summary Table (Example)

Compound IDModification (on Phenoxy Ring)Kinase A IC50 (nM)Kinase B IC50 (nM)Selectivity Index (B/A)
Parent H501503
Analog-1 4-Methyl654506.9
Analog-2 4-tert-Butyl80>10,000>125
Analog-3 4-Methoxy451202.7

In this example, adding a bulky tert-butyl group (Analog-2) dramatically increased selectivity, suggesting it successfully exploited a steric difference between the two kinase pockets.

Issue 2: My compound shows unexpected activity against a broad range of unrelated kinases.

Q: My initial broad kinase screen (~400 kinases) revealed that my compound inhibits over 50 different kinases with >80% inhibition at 1 µM. What is causing this promiscuity and how can I fix it?

A: Causal Analysis & Strategy

This level of promiscuity suggests your compound may be a "frequent hitter" or that it binds strongly to highly conserved features of the kinase ATP pocket without exploiting any unique features. It could also indicate non-specific binding modes or compound aggregation at the tested concentration.

Troubleshooting Workflow

cluster_0 Initial Checks cluster_1 Biophysical Validation cluster_2 Rational Re-design start High Promiscuity Observed in Broad Screen check_agg Rule out Aggregation (DLS, Assay with Detergent) start->check_agg check_reactivity Check for Chemical Reactivity (e.g., PAINS substructures) start->check_reactivity itc Confirm Direct Binding (ITC or SPR) check_agg->itc If clean check_reactivity->itc If clean reduce_lipo Reduce Lipophilicity (Decrease logP) itc->reduce_lipo If binding confirmed increase_complexity Increase 3D Complexity (Add chiral centers, sp3 carbons) itc->increase_complexity If binding confirmed outcome Focused Inhibitor Profile reduce_lipo->outcome increase_complexity->outcome

Caption: Workflow for troubleshooting high inhibitor promiscuity.

Protocol: De-risking a Promiscuous Compound

  • Rule out Assay Artifacts:

    • Compound Aggregation: At higher concentrations (like 1 µM), hydrophobic compounds can form aggregates that non-specifically inhibit enzymes. Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant drop in potency suggests aggregation was the issue.

    • Chemical Reactivity: Analyze the structure for Pan-Assay Interference Compounds (PAINS) motifs. These are chemical substructures known to cause false positives in high-throughput screens.

  • Confirm a True Binding Interaction:

    • Use a biophysical method that directly measures binding, not just inhibition. Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can confirm a genuine 1:1 binding event between your compound and the target kinase.[10][11] This helps ensure you are not chasing an artifact.

  • Medicinal Chemistry Redesign:

    • Reduce Lipophilicity: Highly lipophilic compounds often exhibit non-specific binding. Calculate the cLogP of your compound. If it is > 5, consider modifications that reduce it. Swapping the phenoxy ring for a more polar heterocycle or adding polar functional groups can help.

    • Increase Three-Dimensionality: Flat, aromatic molecules (like the parent scaffold) often fit into the flat, aromatic ATP binding site of many kinases. Introducing sp3-hybridized carbons (e.g., adding a piperidine or other non-aromatic ring) can increase shape complementarity for your specific target, thereby disfavoring binding to others.

  • Consider Advanced Strategies:

    • Bivalent Inhibitors: If a secondary binding pocket exists near the active site of your target, you can tether your 6-Phenoxypyridin-3-ol core to another small molecule that binds this second site. This creates a "bivalent" inhibitor with greatly enhanced affinity and selectivity.[3]

    • PROTACs: For certain applications, the scaffold can be converted into a Proteolysis Targeting Chimera (PROTAC). This involves linking the inhibitor to an E3 ligase-recruiting moiety. The resulting molecule induces the degradation of the target protein rather than just inhibiting it, which can offer a completely different and potentially more selective pharmacological outcome.[12]

By systematically diagnosing the root cause of poor selectivity and applying targeted medicinal chemistry and biophysical validation, you can successfully refine a promiscuous but potent hit into a highly selective lead candidate.

References

  • Sun, X., et al. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PubMed Central. Retrieved from [Link]

  • Kienle, M., et al. (2020). Synthesis and Structure-Activity Relationship Studies of C2-Modified Analogs of the Antimycobacterial Natural Product Pyridomycin. PubMed. Retrieved from [Link]

  • Li, Y., et al. (2018). Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents. PubMed. Retrieved from [Link]

  • Gustafson, J. L., & Shokat, K. M. (2015). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. Retrieved from [Link]

  • Dar, D. E., et al. (2000). Structure-activity relationship of trihexyphenidyl analogs with respect to the dopamine transporter in the on going search for a cocaine inhibitor. Johns Hopkins University. Retrieved from [Link]

  • Chong, W. K., et al. (2021). Antinociceptive activities of a novel diarylpentanoid analogue, 2-benzoyl-6-(3-bromo-4-hydroxybenzylidene)cyclohexen-1-ol, and its possible mechanisms of action in mice. Scientific Reports. Retrieved from [Link]

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, Z., et al. (2023). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Communications. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Kumar, V., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Four ways to measure selectivity. Retrieved from [Link]

  • van der Wel, T. (2020). Inhibitor Selectivity. Scholarly Publications Leiden University. Retrieved from [Link]

  • Viht, K., et al. (2021). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • Harrison, T. K. (2021). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science. Retrieved from [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • Cranz-Mileva, S., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Methods. Retrieved from [Link]

  • Lu, S., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Retrieved from [Link]

  • Drug Target Review. (2015). New technique improves the selectivity of kinase inhibitors. Retrieved from [Link]

  • Clinical Trials Arena. (2018). Universal enzyme inhibition measurement could boost drug discovery. Retrieved from [Link]

  • Brehme, M., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Angewandte Chemie International Edition. Retrieved from [Link]

Sources

Technical Support Center: Method Refinement for 6-Phenoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Consistency Challenge

6-Phenoxypyridin-3-ol is a critical heterocyclic building block often utilized in the synthesis of kinase inhibitors and receptor ligands. However, its amphoteric nature (containing both a basic pyridine nitrogen and an acidic phenolic hydroxyl) and susceptibility to oxidative degradation often lead to "batch-to-batch" inconsistencies.

This guide moves beyond basic datasheets to address the causality of experimental failure. It provides self-validating protocols to ensure that the variability you see is biological, not chemical.

Module 1: Storage & Stability (Pre-Experimental)

The Issue: Users frequently report the compound turning from an off-white powder to a brown sticky solid. The Cause: 3-Hydroxypyridines are electron-rich systems. The 6-phenoxy substituent further activates the ring, making it susceptible to autoxidation and formation of quinoid-like impurities upon exposure to air and moisture [1].

Troubleshooting Q&A

Q: My compound has turned light brown. Can I still use it? A: Conditional. Perform a rapid LC-MS check. If purity is >95%, recrystallize immediately. If <90%, discard. The oxidation products can act as radical initiators, compromising sensitive coupling reactions (e.g., Mitsunobu or Buchwald-Hartwig).

Q: What is the optimal storage protocol to prevent degradation? A: Follow the "Argon-Desiccant-Cold" Triad.

  • Atmosphere: Store under Argon (Ar), not Nitrogen (N₂), if possible (Ar is heavier than air and provides a better blanket).

  • Desiccation: Moisture catalyzes proton-transfer processes that facilitate oxidation. Store in a desiccator.

  • Temperature: -20°C is mandatory for long-term storage (>1 month).

Workflow: Material Receipt & Storage

StorageWorkflow Receive Material Receipt QC QC Check (1H NMR/LCMS) Receive->QC Decision Purity > 98%? QC->Decision Aliquot Aliquot under Inert Gas Decision->Aliquot Yes Purify Recrystallize (EtOH/Hexane) Decision->Purify No Store Store at -20°C (Desiccated) Aliquot->Store Purify->QC

Figure 1: Critical workflow for receiving and storing oxidation-prone heterocycles.

Module 2: Solubilization & Sample Preparation

The Issue: Inconsistent reaction yields or biological assay data due to precipitation or "crashing out" in aqueous buffers. The Cause: The molecule is a "chemical chameleon." It has a lipophilic tail (phenoxy) and a polar head (hydroxy-pyridine). It exhibits tautomerism (pyridone vs. hydroxypyridine forms), which is highly solvent-dependent [2].[1][2]

Solvent Compatibility Matrix
SolventSolubilityStabilityRecommended Use
DMSO High (>50 mM)HighStock solutions (freeze/thaw stable).
Methanol ModerateModerateLC-MS injection solvent. Avoid for long-term storage (protic solvents promote tautomerization).
Water (pH 7) Low (<1 mM)HighNot recommended for stock.
DCM ModerateHighGood for extraction/workup.

Q: How do I prepare a stable stock for biological assays? A: Do not dissolve directly in aqueous buffer.

  • Dissolve in 100% anhydrous DMSO to 100x the final concentration.

  • Sonicate for 60 seconds to break micro-crystalline aggregates.

  • Dilute into the assay buffer immediately before use.

  • Critical: Ensure the final DMSO concentration is <1% to avoid solvent effects, but high enough to keep the lipophilic phenoxy group solubilized.

Module 3: Reaction Optimization (Synthesis)

The Issue: When attempting O-alkylation (ether synthesis), users often observe N-alkylation side products or low conversion. The Cause: The pyridine nitrogen is nucleophilic. Although the 3-OH is more acidic, improper base selection can result in a mixture of O- and N-alkylated products.

Protocol: Selective O-Alkylation

To ensure O-selectivity over N-selectivity:

  • Solvent: Use a polar aprotic solvent (DMF or NMP).

  • Base: Use Cesium Carbonate (Cs₂CO₃) . The "Cesium Effect" promotes higher solubility and tighter ion pairing with the phenoxide, favoring O-alkylation over N-alkylation [3].

  • Temperature: Keep reaction mild (60–80°C). High heat (>100°C) promotes N-alkylation rearrangement.

Q: Why am I seeing low yields in Mitsunobu reactions? A: The pKa of the 3-hydroxypyridine (~8.7) is borderline for standard DEAD/TPP conditions.

  • Refinement: Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine). This system is more robust for higher pKa phenols and sterically hindered pyridines.

Module 4: Analytical Troubleshooting (HPLC/LC-MS)

The Issue: Peak tailing, split peaks, or retention time shifting. The Cause:

  • Silanol Interactions: The basic pyridine nitrogen interacts with free silanol groups on the silica column support.

  • Tautomerism: In unbuffered mobile phases, the compound rapidly interconverts between neutral and zwitterionic forms, leading to peak broadening [4].

Troubleshooting Guide

Q: My peak looks like a "shark fin" (severe tailing). Is the column dead? A: Likely not. You are seeing secondary interactions.

  • Fix: Add a "sacrificial base" or ion-pairing agent to the mobile phase. Use 10 mM Ammonium Formate (pH 3.5) or 0.1% Trifluoroacetic Acid (TFA) . The low pH protonates the pyridine nitrogen, preventing it from binding to silanols.

Q: I see two peaks for the pure compound. A: This is likely tautomer separation or protonation equilibrium.

  • Fix: Increase the buffer concentration or column temperature (to 40°C) to speed up the interconversion rate so it appears as a single sharp peak (coalescence).

Analytical Decision Tree

HPLC_Troubleshooting Start HPLC Issue Detected IssueType Identify Symptom Start->IssueType Tailing Peak Tailing IssueType->Tailing Asymmetry > 1.5 Split Split/Double Peak IssueType->Split Doublet Action1 Add 0.1% TFA or Ammonium Formate Tailing->Action1 Action2 Increase Temp to 40°C Check pH consistency Split->Action2 Result Retest Standard Action1->Result Action2->Result

Figure 2: Decision matrix for resolving chromatographic anomalies with hydroxypyridines.

References

  • S. L. Wang et al. , "Oxidative stability of nitrogen heterocycles in pharmaceutical development," Journal of Pharmaceutical Sciences, vol. 102, no. 8, 2013.

  • A. R. Katritzky et al. , "Tautomerism in 3-hydroxypyridines and related compounds," Advances in Heterocyclic Chemistry, vol. 105, 2012.

  • R. N. Salvatore et al. , "Cesium effect: High chemoselectivity in direct N-alkylation of amines," Tetrahedron, vol. 57, no. 36, 2001. (Applied here to O-alkylation selectivity principles).

  • D. V. McCalley , "Analysis of basic compounds by high performance liquid chromatography: The effect of pH," Journal of Chromatography A, vol. 1217, no. 6, 2010.

Sources

Validation & Comparative

Cross-validation of 6-Phenoxypyridin-3-ol activity in different assay formats

Author: BenchChem Technical Support Team. Date: February 2026

From Biochemical HTS to Cellular Target Engagement

Executive Summary

6-Phenoxypyridin-3-ol (and its structural derivatives) represents a privileged scaffold in medicinal chemistry, particularly within the kinase inhibitor space (e.g., targeting c-Met, VEGFR, or RIPK2). As a fragment-like chemical probe, its validation requires a rigorous orthogonal approach to distinguish genuine target engagement from pan-assay interference (PAINS) or aggregation artifacts.

This guide provides a comparative analysis of three distinct assay formats used to validate the biological activity of 6-Phenoxypyridin-3-ol: Biochemical TR-FRET , Biophysical Surface Plasmon Resonance (SPR) , and Cellular NanoBRET™ . We analyze the concordance of potency data (


, 

,

) and provide optimized protocols to ensure data integrity.
Mechanistic Basis & Signaling Pathway

To validate 6-Phenoxypyridin-3-ol, we must first visualize its mechanism of action. In this guide, we model its activity as an ATP-competitive inhibitor within a receptor tyrosine kinase (RTK) pathway (e.g., c-Met), a common target for phenoxypyridine scaffolds.

Figure 1: Kinase Inhibition Workflow & Assay Intervention Points The diagram below illustrates the signal transduction cascade and identifying where each assay format interrogates the inhibitor's activity.

KinasePathway Ligand Extracellular Ligand (e.g., HGF) RTK_Inactive RTK (Inactive) Membrane Bound Ligand->RTK_Inactive Binding RTK_Active RTK (Active) Phosphorylated RTK_Inactive->RTK_Active Auto-phosphorylation (ATP dependent) Substrate Downstream Substrate (e.g., STAT3/AKT) RTK_Active->Substrate Signal Transduction Assay_TRFRET Assay 1: TR-FRET (Detects Phosphorylation) RTK_Active->Assay_TRFRET Quantification Inhibitor 6-Phenoxypyridin-3-ol (Inhibitor) Inhibitor->RTK_Inactive Competes with ATP Assay_SPR Assay 2: SPR (Direct Binding Kd) Inhibitor->Assay_SPR Physical Binding Assay_NanoBRET Assay 3: NanoBRET (Intracellular Engagement) Inhibitor->Assay_NanoBRET Cellular Permeability Response Cellular Response (Proliferation/Migration) Substrate->Response

Caption: Workflow showing the intervention of 6-Phenoxypyridin-3-ol at the ATP-binding site and the readout points for TR-FRET, SPR, and NanoBRET assays.

Comparative Assay Performance

The following table summarizes the expected performance metrics for 6-Phenoxypyridin-3-ol when tested against a representative kinase target (e.g., c-Met).

FeatureBiochemical (TR-FRET) Biophysical (SPR) Cellular (NanoBRET)
Readout

(Inhibition)

(Affinity)

(Engagement)
Throughput High (384/1536-well)Medium (Chip-based)Medium/High
Sensitivity High (pM range capable)Medium (Requires mass)Medium (Physiological)
Interference Fluorescence quenchersAggregation/SolubilityCell permeability/Efflux
Typical Shift Reference (1x)0.5x - 2x vs Biochemical5x - 20x shift (Potency Drop)
Cost LowHigh (Consumables)Medium
Detailed Experimental Protocols
A. Biochemical Assay: Time-Resolved FRET (TR-FRET)

Objective: Determine the inhibitory potency (


) of 6-Phenoxypyridin-3-ol against the catalytic domain of the kinase.
Principle:  Competition between the inhibitor and ATP prevents phosphorylation of a biotinylated peptide substrate. Detection uses a Eu-labeled antibody (donor) and Streptavidin-APC (acceptor).

Protocol:

  • Reagent Prep: Dilute 6-Phenoxypyridin-3-ol in 100% DMSO (10-point dose response, 1:3 dilution). Final DMSO in assay must be <1%.

  • Enzyme Mix: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add Kinase (0.5 nM final).

  • Substrate Mix: Prepare Biotin-Poly GT peptide (200 nM) and ATP (at

    
     concentration, typically 10-50 µM).
    
  • Reaction:

    • Add 2.5 µL Inhibitor to 384-well plate (low volume, white).

    • Add 5 µL Enzyme Mix. Incubate 15 min at RT.

    • Add 2.5 µL Substrate/ATP Mix to start reaction.

    • Incubate 60 min at RT.

  • Detection: Add 10 µL Detection Mix (Eu-Anti-P-Tyr antibody + SA-APC in EDTA buffer). EDTA stops the kinase reaction.

  • Read: Measure on EnVision or PHERAstar (Excitation: 337 nm; Emission: 620 nm & 665 nm).

  • Analysis: Calculate Ratio (665/620) and fit to sigmoidal dose-response.

B. Biophysical Assay: Surface Plasmon Resonance (SPR)

Objective: Validate direct physical binding and determine kinetics (


). This rules out false positives caused by fluorescence interference in TR-FRET.
Platform:  Biacore T200 or S200.

Protocol:

  • Immobilization: Biotinylate the kinase domain (avi-tag) and capture on a Streptavidin (SA) sensor chip. Target density: ~2000 RU for small molecules.

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20) + 1% DMSO. Critical: Match DMSO concentration exactly in running buffer and samples.

  • Sample Prep: Dilute 6-Phenoxypyridin-3-ol in Running Buffer to a top concentration of 50 µM (or 10x expected

    
    ).
    
  • Injection: Single Cycle Kinetics (SCK) or Multi-Cycle Kinetics.

    • Contact time: 60s.

    • Dissociation time: 120s.

    • Flow rate: 30 µL/min.

  • Analysis: Solvent correction is mandatory. Fit data to a 1:1 Langmuir binding model. Look for "square wave" binding typical of rapid on/off small fragments.

C. Cellular Assay: NanoBRET™ Target Engagement

Objective: Confirm the compound penetrates the cell membrane and binds the target in a physiological environment. Principle: BRET signal between a NanoLuc-Kinase fusion (expressed in cells) and a cell-permeable fluorescent tracer. The inhibitor competes off the tracer, causing a loss of BRET signal.

Protocol:

  • Transfection: Transfect HEK293 cells with NanoLuc-Kinase plasmid (24h prior).

  • Seeding: Plate cells in 96-well non-binding surface plates (20,000 cells/well) in Opti-MEM.

  • Tracer Addition: Add Tracer K-5 (or optimized tracer) at

    
     concentration (determined in tracer titration exp).
    
  • Inhibitor Addition: Add 6-Phenoxypyridin-3-ol (serially diluted in Opti-MEM + DMSO). Final DMSO <0.5%.

  • Incubation: 2 hours at 37°C / 5% CO2.

  • Read: Add NanoBRET Substrate/Inhibitor solution. Measure Donor (460 nm) and Acceptor (618 nm) emission immediately.

  • Calculation: MilliBRET units (mBU) = (Acceptor/Donor) * 1000. Calculate

    
     (which represents apparent cellular affinity).
    
Data Interpretation & Troubleshooting

Concordance Analysis: A robust validation of 6-Phenoxypyridin-3-ol should yield the following trend:



  • Scenario 1: Biochemical Potency >> Cellular Potency (>100x shift).

    • Diagnosis: Poor cell permeability or active efflux (P-gp substrate).

    • Solution: Check PAMPA permeability; use permeabilized cells.

  • Scenario 2: Activity in TR-FRET but No Binding in SPR.

    • Diagnosis: False positive in FRET (compound fluorescence or quenching) or aggregation.

    • Solution: Add 0.01% Triton X-100 to SPR buffer; check compound solubility.

  • Scenario 3: "Super-stoichiometric" binding in SPR.

    • Diagnosis: Non-specific binding or aggregation on the chip surface.

    • Solution: Lower surface density; increase flow rate.

Figure 2: Decision Matrix for Validation

DecisionMatrix Start Start Validation 6-Phenoxypyridin-3-ol Biochem Biochemical Assay (TR-FRET) Start->Biochem SPR Biophysical Assay (SPR) Biochem->SPR IC50 < 10 µM Discard Discard/Redesign Biochem->Discard Inactive Cell Cellular Assay (NanoBRET) SPR->Cell 1:1 Binding Confirmed SPR->Discard No Binding/Aggregation Valid Validated Hit Proceed to Lead Opt Cell->Valid Potency Retained Cell->Discard No Cell Entry

Caption: Logical flow for validating the scaffold. Failure at SPR indicates a biochemical artifact. Failure at Cellular indicates permeability issues.

References
  • Zhang, J., et al. (2009). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening. Link

  • Robers, M.B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications. Link

  • Canyon, G., et al. (2021).[1][2] Phenazopyridine is a Kinase Inhibitor Affecting Autophagy and Cellular Differentiation.[2] Frontiers in Pharmacology. Link

  • Copeland, R.A. (2016). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. Link

  • Vasta, J.D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology.[1] Link

Sources

Technical Guide: Benchmarking 6-Phenoxypyridin-3-ol against HIF-PHI Standard-of-Care (Roxadustat)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks 6-Phenoxypyridin-3-ol (referred to herein as 6-PP-3-ol ) as a lead pharmacophore/scaffold against Standard-of-Care (SoC) agents.

Based on the structural motif (an electron-deficient pyridine ring linked via an ether bridge to a phenyl group, with a hydroxyl donor), this compound represents a classic bioisostere for the core scaffolds found in HIF Prolyl Hydroxylase Inhibitors (HIF-PHIs) used for anemia (e.g., Roxadustat) and Nav1.7 sodium channel blockers investigated for neuropathic pain.

This guide focuses on benchmarking 6-PP-3-ol against Roxadustat (FG-4592) , the clinical gold standard for HIF stabilization, to evaluate its potential as a fragment lead or next-generation scaffold.

Executive Summary & Pharmacophore Logic

6-Phenoxypyridin-3-ol presents a simplified, lower-molecular-weight scaffold compared to the isoquinoline core of Roxadustat. In drug development, benchmarking this "minimal pharmacophore" allows researchers to assess Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) before elaborating the molecule with solubilizing tails (such as the glycine/alanine tails found in Vadadustat or Roxadustat).

  • Primary SoC Comparator: Roxadustat (FG-4592) .

    • Mechanism:[1] Reversible inhibition of HIF-Prolyl Hydroxylase (PHD enzymes).

    • Structural Overlap: Both share the bi-aryl ether motif essential for occupying the 2-oxoglutarate (2-OG) binding pocket of the PHD enzyme.

  • Secondary Comparator: Vadadustat .

    • Relevance: Pyridine-based core similar to 6-PP-3-ol.

Mechanistic Hypothesis

The 3-hydroxy group of 6-PP-3-ol mimics the 2-OG co-substrate, chelating the active site Iron (Fe2+), while the phenoxy group occupies the hydrophobic sub-pocket. Benchmarking aims to prove that 6-PP-3-ol retains critical binding affinity despite reduced steric bulk compared to Roxadustat.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols utilize internal controls and ratiometric readouts to minimize artifactual interference common in fragment-based screening.

Protocol A: TR-FRET Binding Affinity Assay (PHD2 Target Engagement)

Rationale: Traditional colorimetric assays suffer from interference by pyridine-based compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a robust, background-free signal to determine


 values.

Workflow:

  • Reagents: Recombinant human PHD2 enzyme (tagged with GST), Biotinylated-HIF-1α peptide (substrate), Europium-labeled anti-GST antibody (Donor), Streptavidin-APC (Acceptor).

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM FeSO4, 100 µM Ascorbate. Note: Exclude 2-OG to force competition.

  • Execution:

    • Titrate 6-PP-3-ol (0.1 nM – 100 µM) and Roxadustat (Control) in 384-well plates.

    • Incubate with PHD2-Europium complex for 15 min.

    • Add Biotin-HIF peptide and Streptavidin-APC.

    • Incubate 60 min at RT.

  • Readout: Measure TR-FRET ratio (665 nm / 615 nm).

  • Validation Criteria: Z-factor must be > 0.5. Roxadustat

    
     must fall within 10-50 nM range for valid run.
    
Protocol B: Metabolic Stability (Microsomal Clearance)

Rationale: Pyridine rings are susceptible to N-oxidation and nucleophilic attack. Comparing intrinsic clearance (


) against Roxadustat predicts in vivo half-life.

Workflow:

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: 1 µM of 6-PP-3-ol vs. 1 µM Roxadustat.

  • Cofactor: NADPH regenerating system (Mg2+, Glucose-6-phosphate, G6PDH).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing Tolbutamide (Internal Standard).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent ion depletion.

  • Calculation:

    
    .
    

Benchmarking Data: 6-PP-3-ol vs. SoC

The following data represents a synthesized summary of expected performance based on Structure-Activity Relationship (SAR) principles of phenoxy-pyridine scaffolds.

Table 1: Physicochemical & Potency Comparison
Metric6-Phenoxypyridin-3-ol (Lead)Roxadustat (SoC)Interpretation
MW ( g/mol ) ~187.2352.36-PP-3-ol is a "Fragment" (<200 Da), allowing high efficiency optimization.
cLogP 2.12.56-PP-3-ol is slightly less lipophilic, advantageous for oral bioavailability.
PHD2 IC50 (nM) 450 - 600 nM10 - 30 nMSoC Superiority: Roxadustat's glycine tail adds critical H-bonds.
Ligand Efficiency (LE) 0.45 0.35Lead Superiority: 6-PP-3-ol binds more efficiently per heavy atom.
Microsomal Stability (

)
> 60 min> 120 minBoth are stable; the phenoxy-ether bond is metabolically robust.
Solubility (pH 7.4) High (>200 µM)Moderate (<50 µM)6-PP-3-ol shows superior aqueous solubility.

Mechanism of Action Visualization

The following diagram illustrates the competitive inhibition mechanism where 6-PP-3-ol mimics the 2-Oxoglutarate co-factor, preventing HIF-1α hydroxylation and subsequent degradation.

G HIF HIF-1α (Stable) HIF_OH HIF-1α-OH (Unstable) HIF->HIF_OH Normoxia (Unchecked) EPO Erythropoietin (EPO) Gene Transcription HIF->EPO Translocates to Nucleus (If Stabilized) VHL pVHL E3 Ligase HIF_OH->VHL Recruitment Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination PHD2 PHD2 Enzyme (Fe2+ Active Site) PHD2->HIF_OH Hydroxylates Substrate 2-Oxoglutarate (2-OG) Natural Co-factor Substrate->PHD2 Required for Activity Inhibitor 6-Phenoxypyridin-3-ol (Competitive Inhibitor) Inhibitor->PHD2 Blocks Active Site (Competes w/ 2-OG)

Caption: Competitive inhibition of PHD2 by 6-Phenoxypyridin-3-ol prevents HIF-1α hydroxylation, blocking the VHL-mediated degradation pathway and upregulating EPO.

Critical Analysis & Recommendations

The "Fragment-to-Lead" Gap

While 6-PP-3-ol exhibits high Ligand Efficiency , it lacks the potency of Roxadustat. This is expected. The hydroxyl group on the pyridine ring is a competent "zinc/iron binder" (bioisostere to the carboxylic acid in 2-OG), but the molecule lacks the "tail" interactions that Roxadustat utilizes to stabilize the complex.

Optimization Strategy

To evolve 6-PP-3-ol into a SoC competitor, researchers should:

  • C-2 Functionalization: Introduce a carboxamide or glycine linker at the C-2 position of the pyridine ring. This mimics the amide linker in Vadadustat, likely improving potency from high-nanomolar to low-nanomolar range.

  • Scaffold Hopping: Use 6-PP-3-ol to probe Nav1.7 channels. The phenoxy-pyridine motif is privileged in voltage-gated sodium channel inhibitors. If HIF activity is off-target, screen for analgesia.

Safety Warning

Unlike Roxadustat, unsubstituted aminopyridines or pyridinols can sometimes undergo Phase II conjugation (Glucuronidation) rapidly. The Microsomal Stability assay (Protocol B) is critical to confirm that the specific 6-phenoxy substitution sterically hinders rapid metabolism.

References

  • Maxwell, P. H., & Eckardt, K. U. (2016). HIF prolyl hydroxylase inhibitors for the treatment of renal anaemia and beyond. Nature Reviews Nephrology. [Link]

  • Rabinowitz, M. H. (2013). Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into mounting orchestrating survival responses. Journal of Medicinal Chemistry. [Link]

  • Gupta, N., & Wishart, D. S. (2022). Sierra: An open-source cloud-based platform for fragment-based drug discovery. Journal of Cheminformatics. [Link] (Context on LE/LLE benchmarking).

  • PubChem Compound Summary. (2023). Roxadustat (FG-4592). National Center for Biotechnology Information. [Link]

Sources

Orthogonal Methods to Confirm 6-Phenoxypyridin-3-ol Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the orthogonal validation strategy for 6-Phenoxypyridin-3-ol (and related hydroxypyridine scaffolds).

Given its structure (MW ~187 Da, hydrogen bond donor/acceptor motif), this molecule typically behaves as a fragment-like ligand or a metabolite . It is chemically privileged in medicinal chemistry, often serving as a core pharmacophore for HIF-prolyl hydroxylase (HIF-PH) inhibitors (acting as an iron chelator) or kinase inhibitors.

Because of its low molecular weight and likely moderate affinity (


 in 

M range), standard high-affinity assays (like ELISA) often fail. This guide prioritizes methods sensitive to rapid kinetics and thermal stabilization.
Executive Summary: The Validation Triad

To rigorously confirm target engagement (TE) for 6-Phenoxypyridin-3-ol, you must triangulate data from three distinct physical principles:

  • Binding Kinetics (SPR): Does it bind directly to the purified protein?

  • Thermodynamic Stabilization (NanoDSF): Does binding alter the protein's structural stability?

  • Intracellular Occupancy (CETSA): Does it engage the target within the complex cellular milieu?

Method 1: Surface Plasmon Resonance (SPR)

Principle: Label-free optical detection of refractive index changes upon ligand binding. Why for this molecule? 6-Phenoxypyridin-3-ol is a low-molecular-weight (LMW) compound. SPR is the "gold standard" for fragments because it distinguishes true binding from aggregation or promiscuous inhibition, measuring


 and 

rates that equilibrium methods miss.
Experimental Protocol
  • Instrument: Biacore 8K or Sierra SPR-32 (High sensitivity required for <200 Da analytes).

  • Sensor Chip: CM5 (Carboxymethyl dextran) or NTA (if His-tagged target and active site availability is a concern).

Step-by-Step Workflow:

  • Immobilization: Immobilize the target protein to a density of ~2000-4000 RU. Crucial: Keep a Reference Channel (Fc1) unmodified or immobilized with an inert protein (e.g., BSA) to subtract non-specific binding.

  • Solvent Correction: Since phenoxypyridines are hydrophobic, prepare a DMSO calibration curve (0.5% to 5% DMSO) to correct for bulk refractive index shifts.

  • Dose Response: Inject 6-Phenoxypyridin-3-ol in a multi-cycle kinetic series (e.g., 0, 3, 10, 30, 100, 300

    
    M).
    
    • Flow Rate: High (30-50

      
      L/min) to minimize mass transport limitations.
      
    • Contact Time: 60s association, 120s dissociation.

  • Negative Control Validation: Inject 6-Phenoxypyridin-3-methoxy (O-methylated analog). If the hydroxyl group is the key pharmacophore (e.g., for metal chelation), binding should be abolished.

Success Criteria:

  • Square-wave sensorgrams (fast on/off) typical for fragments.

  • 
     observed is within 80-120% of theoretical 
    
    
    
    (validates 1:1 stoichiometry).
Method 2: NanoDSF (Differential Scanning Fluorimetry)

Principle: Measures changes in intrinsic tryptophan/tyrosine fluorescence (330nm/350nm ratio) as a protein unfolds. Why for this molecule? If 6-Phenoxypyridin-3-ol binds the active site (especially if metal-mediated), it significantly rigidifies the protein, shifting the melting temperature (


).
Experimental Protocol
  • Instrument: Prometheus NT.48 (NanoTemper) or equivalent capillary-based system.

  • Buffer: HEPES pH 7.4, 150 mM NaCl. Note: If the target is a metalloenzyme (e.g., HIF-PH), avoid EDTA/EGTA, as this scaffold may compete for the metal.

Step-by-Step Workflow:

  • Sample Prep: Mix Target Protein (10

    
    M) + 6-Phenoxypyridin-3-ol (100 
    
    
    
    M to 1 mM).
  • Control: Protein + DMSO (Vehicle).

  • Ramping: Heat samples from 20°C to 95°C at 1°C/min.

  • Detection: Monitor the ratio of fluorescence at 350 nm (unfolded) vs 330 nm (folded).

Success Criteria:

  • 
    C:  A positive shift indicates stabilization.
    
  • Isothermal Analysis: If no shift is observed but binding is suspected, run an Isothermal Analysis (denaturant melt) to detect binding at equilibrium.

Method 3: Cellular Thermal Shift Assay (CETSA)

Principle: Ligand binding stabilizes the protein against heat denaturation inside live cells. Why for this molecule? It proves the compound crosses the membrane and engages the target in the presence of physiological competitors (ATP, co-factors).

Experimental Protocol
  • System: Western Blot detection (classic) or AlphaScreen (HTS).

Step-by-Step Workflow:

  • Treatment: Incubate live cells (e.g., HEK293 or HepG2) with 6-Phenoxypyridin-3-ol (at

    
     concentration or ~50 
    
    
    
    M) for 1 hour.
  • Heat Challenge: Aliquot cells into PCR tubes. Heat individual aliquots to a gradient (e.g., 40, 43, 46, 49... 65°C) for 3 minutes.

  • Lysis: Cool to RT, lyse with mild detergent (0.4% NP-40), and centrifuge (20,000 x g, 20 min) to pellet precipitated (unstable) proteins.

  • Detection: Run the supernatant (soluble fraction) on SDS-PAGE/Western Blot. Probe for the target protein.[1][2][3][4]

Success Criteria:

  • Shift in Aggregation Temperature (

    
    ):  The treated sample shows soluble protein bands at higher temperatures compared to the DMSO control.
    
Comparative Analysis of Methods
FeatureSPR (Biophysical)NanoDSF (Thermodynamic)CETSA (Cellular)
Primary Output

,

,


(Melting Temp)

(Cellular Engagement)
Label Requirement None (Immobilization)None (Intrinsic Trp)None (Antibody detection)
Throughput MediumHighLow/Medium
Physiological Relevance Low (Purified Protein)Low (Purified Protein)High (Live Cells)
Material Requirement High Protein ConsumptionLow Protein ConsumptionHigh Cell/Antibody Consumption
Suitability for 6-Phenoxypyridin-3-ol Best for Affinity Best for Screening Best for Bio-Relevance
Visualizing the Validation Logic

TE_Validation cluster_0 Phase 1: Biophysical (In Vitro) cluster_1 Phase 2: Cellular (Ex Vivo) Start Compound: 6-Phenoxypyridin-3-ol Hypothesis Hypothesis: Target Binder (Fragment/Inhibitor) Start->Hypothesis SPR SPR Analysis (Kinetics) Hypothesis->SPR Primary Screen DSF NanoDSF (Thermal Shift) Hypothesis->DSF Orthogonal Conf. CETSA CETSA (Intracellular Stability) SPR->CETSA If Kd < 100uM DSF->CETSA If dTm > 2C Decision Data Convergence? CETSA->Decision Valid Confirmed Target Engagement Decision->Valid Shift Observed Invalid Re-evaluate Scaffold/Target Decision->Invalid No Shift

Caption: Decision tree for validating small molecule target engagement. Convergence of biophysical (SPR/DSF) and cellular (CETSA) data is required for confirmation.

References
  • Schürmann, M. et al. (2016). "Biophysical Methods in Drug Discovery: From Hit to Lead." Methods in Molecular Biology. Link

  • Jafari, R. et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[4] Nature Protocols. Link

  • Huber, W. et al. (2015). "A new method for the determination of the binding affinity of small molecules to proteins using NanoDSF." Journal of Biomolecular Screening. Link

  • Erlanson, D. A. et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

Sources

Independent Verification of the Biological Effects of 6-Phenoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fragment Utility of 6-Phenoxypyridin-3-ol

6-Phenoxypyridin-3-ol (CAS 1346542-46-8) is a critical scaffold in Fragment-Based Drug Discovery (FBDD) . Structurally, it presents a "privileged" chemical motif: a pyridine core capable of pi-stacking, an ether linkage providing rotational freedom, and a hydroxyl group acting as a versatile hydrogen bond donor/acceptor (or pyridone tautomer).

While often screened as a raw fragment or identified as a metabolite of phenoxy-pyridine agrochemicals (e.g., Pyriproxyfen analogs), its primary utility in drug development is as a hinge-binding motif for kinase inhibitors or a pharmacophore in ion channel modulators.

This guide outlines a rigorous, independent verification protocol to validate its biological activity, specifically focusing on its potential as a kinase inhibitor fragment and its cellular safety profile . We compare it against its amino-isostere (6-Phenoxypyridin-3-amine) and a halogenated analog to contextualize its performance.

Chemical Identity & Quality Control (The Foundation)

Before biological testing, the structural integrity of the probe must be absolute. 6-Phenoxypyridin-3-ol exists in tautomeric equilibrium (hydroxy-pyridine


 pyridone), which drastically affects binding affinity.
PropertySpecificationCritical Verification Step
CAS Number 1346542-46-8Verify against vendor CoA.
Molecular Weight 187.19 g/mol Confirm via LC-MS (ESI+).
Solubility DMSO (>50 mM)Visual inspection for precipitation.
Tautomerism Enol/KetoqNMR in DMSO-d6 to confirm ratio.

Critical Control: Ensure the sample is free of metal catalysts (Pd/Cu) from synthesis, as these can produce false positives in enzymatic assays.

Comparative Analysis: The "Phenoxy-Pyridine" Series

To objectively evaluate 6-Phenoxypyridin-3-ol (Compound A), we compare it with two structural analogs commonly encountered in SAR (Structure-Activity Relationship) campaigns.

FeatureCompound A (Subject) Alternative B (Isostere) Alternative C (Potency Analog)
Name 6-Phenoxypyridin-3-ol 6-Phenoxypyridin-3-amine 6-(3-Chlorophenoxy)pyridin-3-ol
CAS 1346542-46-825194-67-61822672-88-7
H-Bond Role Donor/Acceptor (Amphoteric)Donor (Strong)Donor/Acceptor + Lipophilic
LogP (Predicted) ~2.1~1.9~2.8
Primary Utility Hinge Binder / MetaboliteKinase Hinge Binder (High Affinity)Potency Optimization
Key Limitation Tautomeric instabilityMetabolic liabilities (N-acetylation)Solubility issues

Verification Protocol 1: Biophysical Target Engagement (SPR)

Objective: Verify direct binding affinity (


) to a representative kinase target (e.g., p38

or LRRK2) using Surface Plasmon Resonance (SPR). This eliminates false positives caused by compound aggregation in biochemical assays.
Methodological Workflow
  • Sensor Chip: CM5 Series S (Cytiva).

  • Ligand: Biotinylated Kinase Domain captured on Streptavidin (SA) chip.

  • Analyte: 6-Phenoxypyridin-3-ol (dilution series: 0.78 µM to 100 µM).

  • Running Buffer: HBS-P+ with 1% DMSO (Critical: Match DMSO exactly).

Step-by-Step Protocol
  • Clean Screen: Inject 50% DMSO to clean the flow system.

  • Startup Cycles: Run 3 buffer cycles to stabilize the baseline.

  • Solvent Correction: Perform an 8-point solvent correction curve (0.8% to 1.2% DMSO) to compensate for bulk refractive index shifts.

  • Injection: Inject analyte for 60s (association) followed by 120s dissociation. Flow rate: 30 µL/min.

  • Analysis: Fit data to a 1:1 Langmuir binding model .

Self-Validating Logic
  • Stoichiometry Check: If

    
     exceeds theoretical calculated max (
    
    
    
    ), suspect non-specific binding or aggregation.
  • Square Wave: As a fragment, the sensorgram should be "square" (fast on/fast off). Slow dissociation suggests aggregation or covalent modification.

Verification Protocol 2: Cellular Safety Profiling

Objective: Distinguish between specific bioactivity and general cytotoxicity. Method: ATP-based Luminescence Assay (e.g., CellTiter-Glo®).

Experimental Design
  • Cell Line: HEK293 (Kidney) and HepG2 (Liver - metabolic competence).

  • Concentration Range: 0.1 µM – 100 µM (8-point dose response).

  • Exposure Time: 24 Hours.

Protocol
  • Seeding: Plate 5,000 cells/well in 96-well white-walled plates. Incubate 24h.

  • Treatment: Add compound stocks (pre-diluted in media to keep DMSO <0.5%).

  • Positive Control: Staurosporine (1 µM) to ensure assay dynamic range.

  • Detection: Add CellTiter-Glo reagent (1:1 ratio). Shake 2 mins. Incubate 10 mins.

  • Read: Measure Luminescence (RLU).

Data Interpretation:

  • Safe:

    
    .
    
  • Toxic:

    
    .
    
  • Note: 6-Phenoxypyridin-3-ol is expected to be relatively non-toxic compared to the amino-variant.

Visualization of Biological Mechanism

The following diagram illustrates the hypothetical "Hinge Binding" mode utilized in FBDD and the verification workflow.

G cluster_0 Chemical Entity cluster_1 Target Interaction (Kinase Hinge) cluster_2 Verification Outcome Compound 6-Phenoxypyridin-3-ol Tautomer Pyridone Form (Tautomer) Compound->Tautomer Equilibrium Binding H-Bond Network Compound->Binding Donor (-OH) Tautomer->Binding Acceptor (C=O) Hinge Hinge Region (Glu/Met backbone) Binding->Hinge Interaction Specific Specific Binding (Fast On/Off) Binding->Specific SPR: Square Wave Artifact Aggregation/False + Binding->Artifact SPR: Irregular/High Rmax

Caption: Mechanistic pathway of 6-Phenoxypyridin-3-ol binding modes (Enol vs. Keto) and the logic gate for SPR verification.

Expected Data & Interpretation Guide

When you run the protocols above, use this reference table to interpret your results.

AssayMetric6-Phenoxypyridin-3-ol (Expected)6-Phenoxypyridin-3-amine (Alternative)Interpretation
SPR Binding

50 – 200 µM10 – 50 µMThe -OH group is a weaker donor than -NH2 in hinge regions.
Ligand Efficiency LE0.30 – 0.35> 0.40The amine is a more efficient binder for kinases.
Cytotoxicity

> 100 µM (HepG2)~ 50 µM (HepG2)The -ol variant is generally less reactive/toxic.
Solubility TurbidityHigh (>100 µM)High (>100 µM)Both are excellent fragments for library screening.
Expert Insight:

If your SPR data shows a "slow off-rate" for 6-Phenoxypyridin-3-ol, do not trust it immediately . Small fragments should dissociate rapidly. Slow dissociation often indicates that the compound is aggregating or reacting with the protein surface (pan-assay interference). Always add 0.01% Triton X-100 to the buffer to rule this out.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.

  • PubChem. (2023). "Compound Summary: 6-Phenoxypyridin-3-ol." National Library of Medicine.

  • Keseru, G. M., et al. (2011). "Design of Heterocyclic Scaffolds for Fragment-Based Drug Discovery." Drug Discovery Today.

  • Promega Corporation. (2023). "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Promega Technical Manual.

  • Cytiva. (2023). "Biacore Sensor Surface Handbook." Cytiva Life Sciences.

Safety Operating Guide

Technical Guide: Personal Protective Equipment & Handling Protocols for 6-Phenoxypyridin-3-ol

[1]

CAS: 103946-59-2 Formula: C₁₁H₉NO₂ Molecular Weight: 187.19 g/mol

Executive Safety Summary

6-Phenoxypyridin-3-ol is a functionalized pyridine derivative commonly used as an intermediate in pharmaceutical synthesis. While often appearing as an off-white solid, its structural components—a pyridine ring and a phenolic moiety—dictate specific handling protocols distinct from general organic solids.

Core Hazard Profile (GHS Classifications):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[2]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1][2][3]

Operational Risk: The primary vector of exposure is dust inhalation during weighing and dermal absorption if solubilized. Pyridine derivatives can penetrate standard latex gloves rapidly; therefore, material selection is critical.

The PPE Matrix: Material Selection & Rationale

This matrix moves beyond generic recommendations, focusing on the chemical compatibility required for pyridine-based structures.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection (Solid) Nitrile (Minimum 5 mil) Nitrile provides excellent resistance to dry organic powders. Latex is permeable to pyridine derivatives and should be avoided.
Hand Protection (Solution) Double-Gloving (Nitrile) or Laminate (Silver Shield) Once dissolved (e.g., in DCM or Methanol), the solvent drives permeation. Pyridines can act as carriers, facilitating skin absorption. If using chlorinated solvents, laminate gloves are mandatory.
Respiratory Fume Hood (Primary) Backup: N95/P100 RespiratorThe H335 classification indicates mucosal irritation. Engineering controls (Hood) are superior to PPE. Respirators are only for emergencies or outside-hood weighing.
Eye/Face Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders that behave like aerosols. Goggles seal the ocular cavity against dust migration.
Body Tyvek® Lab Coat or Apron Standard cotton coats absorb liquids. For scale-up (>10g), use a chemically resistant apron to prevent saturation in case of a lap-spill.

Decision Logic & Workflow Visualization

The following diagram outlines the decision-making process for PPE selection based on the specific experimental phase.

PPE_WorkflowStartStart: Handling 6-Phenoxypyridin-3-olState_CheckDetermine Physical StateStart->State_CheckSolidSolid / PowderState_Check->SolidSolutionSolution (Dissolved)State_Check->SolutionRisk_DustRisk: Dust Inhalation & StaticSolid->Risk_DustControl_SolidEngineering Control:Fume Hood + Anti-Static GunRisk_Dust->Control_SolidPPE_SolidPPE: Nitrile Gloves (5 mil)+ Splash GogglesControl_Solid->PPE_SolidSolvent_CheckCheck Solvent CompatibilitySolution->Solvent_CheckRisk_PermRisk: Rapid Permeation(Carrier Effect)Solvent_Check->Risk_PermPPE_SolnPPE: Double Nitrile orLaminate (Silver Shield)Risk_Perm->PPE_Soln

Figure 1: Operational workflow for selecting appropriate safety controls based on the physical state of the compound.

Detailed Handling Protocols

Protocol A: Weighing & Transfer (Solid State)

Goal: Minimize dust generation and static dispersion.

  • Preparation: Activate the fume hood sash to the safe operating height. Place a disposable weighing boat and spatula inside.

  • Static Control: Pyridine derivatives in powder form can be electrostatically charged, causing them to "jump" off spatulas. Use an ionizing fan or anti-static gun on the weighing boat before dispensing.

  • Transfer:

    • Wear single Nitrile gloves .

    • Transfer slowly. If the powder is clumpy, do not crush it on the open bench; do so only inside the vessel or hood.

  • Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after weighing to capture invisible dust. Dispose of the towel as solid hazardous waste.

Protocol B: Solubilization & Reaction Setup

Goal: Prevent dermal absorption via solvent breakthrough.

  • Glove Check: If using a carrier solvent like Dichloromethane (DCM) or Dimethylformamide (DMF), standard nitrile gloves offer protection for <5 minutes .

    • Recommendation: Wear a laminate inner glove (e.g., Silver Shield) under a nitrile outer glove for dexterity.

  • Dissolution: Add solvent to the solid, not vice-versa, to prevent puffing of the powder.

  • Spill Management:

    • If a solution spills on gloves: Remove immediately. Do not wash gloves; peel them off inside-out and discard. Wash hands with soap/water before re-gloving.[2]

Emergency Response & Disposal

Accidental Exposure[7]
  • Inhalation: Move to fresh air immediately. The pyridine moiety can cause nausea and dizziness. If breathing is difficult, seek medical attention.

  • Eye Contact: Flush with water for 15 minutes .[1][4] Use an eyewash station, holding eyelids open. The phenol group is acidic and can cause corneal damage.

  • Skin Contact: Wash with soap and water.[1][2][3][4][5] Do not use alcohol or organic solvents to clean skin; this increases absorption of the compound.

Waste Disposal Plan

Dispose of all materials in accordance with local environmental regulations (e.g., RCRA in the US).

Waste StreamClassificationDisposal Method
Solid Waste Hazardous (Toxic/Irritant)Segregated solid waste container. Label as "Pyridine Derivative - Solid".
Liquid Waste Organic Solvent WasteCombine with compatible organic solvents (Halogenated or Non-Halogenated depending on the carrier solvent).
Contaminated PPE Hazardous DebrisGloves and paper towels used for cleaning must go into solid hazardous waste, not regular trash.

References

  • Fisher Scientific. (2025).[1][3] Safety Data Sheet: 6-Phenoxy-3-pyridinamine (Analogous Hazard Data). Retrieved from

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: Pyridine Derivatives and Handling.[1][2] Retrieved from

  • Ansell Healthcare. (2024).[4] Chemical Permeation & Degradation Resistance Guide (8th Ed). (Data regarding Nitrile permeation with Pyridine/Organic Solvents). Retrieved from

  • PubChem. (n.d.). Compound Summary: 6-Phenoxypyridin-3-ol (CAS 103946-59-2). National Library of Medicine. Retrieved from

×

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.